Br-PEG4-THP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHQIWYWBVVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Br-PEG4-THP: A Technical Guide for Researchers in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG4-THP is a bifunctional, polyethylene glycol (PEG)-based linker molecule increasingly utilized in the field of targeted drug development. Its chemical structure, featuring a bromo group at one end and a tetrahydropyranyl (THP)-protected hydroxyl group at the other, connected by a tetra-ethylene glycol spacer, makes it a versatile tool for the synthesis of complex bioconjugates. This guide provides an in-depth overview of the applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Applications in Research
The primary application of this compound lies in its function as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG4 spacer in this compound offers several advantages in this context, including increased hydrophilicity and solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[1][2] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[3]
In the context of ADCs, this compound can be used to connect a cytotoxic payload to a monoclonal antibody. The PEG linker can help to overcome the hydrophobicity of many cytotoxic drugs, potentially leading to improved stability and reduced aggregation of the ADC.[4]
Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, the general physicochemical properties of PEG-based linkers are well-understood. The inclusion of the PEG4 chain enhances the aqueous solubility of the molecule and the resulting conjugates. The terminal bromo group is a reactive handle for nucleophilic substitution reactions, while the THP-protected hydroxyl group allows for selective deprotection and subsequent functionalization.
| Property | Description | Source |
| Molecular Formula | C13H25BrO5 | [5] |
| Molecular Weight | 341.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Key Functional Groups | Bromo (for conjugation), THP-protected hydroxyl (for sequential functionalization), PEG4 spacer (for hydrophilicity and spacing) | N/A |
| Solubility | Expected to be soluble in a range of organic solvents and have increased water solubility due to the PEG chain. | N/A |
Experimental Protocols
While a specific, detailed experimental protocol for a PROTAC or ADC synthesized using this compound is not available in the reviewed literature, the following represents a generalized, yet detailed, protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is based on established methods in the field.
Representative Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation, using a hypothetical BRD4 ligand (Ligand-OH) and an E3 ligase ligand (E3-NH2).
Step 1: Conjugation of the Linker to the POI Ligand
-
Reaction Setup: To a solution of the BRD4 ligand (Ligand-OH) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (3.0 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Ligand-O-PEG4-THP intermediate.
Step 2: Deprotection of the THP Group
-
Reaction Setup: Dissolve the Ligand-O-PEG4-THP intermediate (1.0 equivalent) in a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Co-evaporate the residue with dichloromethane (DCM) (3 times) to ensure complete removal of acid. The resulting Ligand-O-PEG4-OH is used in the next step without further purification.
Step 3: Activation of the E3 Ligase Ligand
-
Reaction Setup: To a solution of the E3 ligase ligand (E3-NH2) (1.0 equivalent) in anhydrous DMF, add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Activation: Stir the mixture at room temperature for 15 minutes.
Step 4: Final Conjugation to form the PROTAC
-
Reaction: Add a solution of the Ligand-O-PEG4-OH intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Visualizing the Role of this compound
The following diagrams illustrate the general principles of PROTAC action and a typical synthetic workflow involving a bromo-PEG linker like this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: General synthetic workflow for a PROTAC using a bromo-PEG linker.
References
- 1. parchem.com [parchem.com]
- 2. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Br-PEG4-THP: A Versatile Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Br-PEG4-THP, a bifunctional linker increasingly utilized in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Identity and Properties
This compound, systematically named 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane, is a valuable building block in medicinal chemistry. It features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, flanked by a bromo group and a tetrahydropyranyl (THP) protected hydroxyl group. The bromo group serves as a reactive handle for nucleophilic substitution, while the THP group provides a stable protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions for further conjugation.
Chemical Structure and Identifiers
| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane |
| CAS Number | 1803547-60-5[1] |
| Molecular Formula | C13H25BrO5 |
| Molecular Weight | 341.24 g/mol |
| SMILES | BrCCOCCOCCOCCOC1CCCCO1 |
Physicochemical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source/Notes |
| Appearance | Colorless to light yellow liquid | Commercial supplier data |
| Density | 1.26 g/cm³ | Estimated |
| Boiling Point | >200 °C | Estimated based on similar compounds |
| Melting Point | Not available | Expected to be a low-melting solid or liquid at room temperature |
| Refractive Index | ~1.46 - 1.47 | Estimated based on polyethylene glycol ethers[1][2][3][4] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide) and water. | General solubility of PEG compounds |
| Stability | Stable under basic conditions; the THP ether is labile to acidic conditions. The bromo-PEG moiety is stable under typical bioconjugation conditions. | General stability of THP ethers and PEG compounds |
| Storage | Store at -20°C for long-term stability. | Commercial supplier recommendations |
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent use in constructing PROTACs involves multi-step chemical transformations. Below are detailed experimental protocols based on established methodologies for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis followed by protection of the terminal hydroxyl group.
Protocol:
-
Synthesis of 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethanol (Bromo-PEG4-OH):
-
To a solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.2 equivalents) dropwise.
-
The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Bromo-PEG4-OH.
-
-
Synthesis of 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane (this compound):
-
Dissolve Bromo-PEG4-OH (1 equivalent) in anhydrous DCM.
-
Add 3,4-dihydropyran (DHP, 1.5 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a colorless to light yellow oil.
-
PROTAC Synthesis using this compound
This compound is a versatile linker for PROTAC synthesis. The following is a general workflow for constructing a PROTAC, for instance, targeting a protein of interest (POI) with a specific inhibitor and recruiting an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Protocol:
-
Conjugation of this compound to the POI Ligand:
-
Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol or amine) (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents).
-
To this mixture, add this compound (1.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by LC-MS).
-
Work up the reaction by diluting with an organic solvent like ethyl acetate and washing with water and brine.
-
Dry the organic layer and purify the product by column chromatography.
-
-
Deprotection of the THP Group:
-
Dissolve the THP-protected intermediate in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid, p-toluenesulfonic acid).
-
Stir the reaction at room temperature for 1-3 hours.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product and purify as necessary.
-
-
Coupling with the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).
-
Stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected linker-POI ligand conjugate (1.1 equivalents) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Application in Targeted Protein Degradation: The BETd-260 Case Study
A prominent application of PEGylated linkers is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are epigenetic readers implicated in cancer. For example, the PROTAC ARV-771 is a pan-BET degrader that utilizes a linker to connect a BET inhibitor to a Von Hippel-Lindau (VHL) E3 ligase ligand. This induced proximity leads to the ubiquitination and subsequent degradation of BET proteins by the proteasome.
Signaling Pathway of BET Protein Degradation by a PROTAC
The mechanism of action of a BET-targeting PROTAC like ARV-771 involves hijacking the ubiquitin-proteasome system to achieve targeted degradation of BET proteins.
References
The Strategic Imperative of PEG Linkers in Advancing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone for optimizing ADC design. This in-depth technical guide elucidates the multifaceted role of PEG linkers in ADC development, providing a comprehensive resource for researchers in the field.
The Core Functionality of PEG Linkers in ADCs
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several key advantages when incorporated into ADC linkers.[1][2] Its primary role is to enhance the overall properties of the ADC, addressing many of the challenges associated with conjugating hydrophobic payloads to large antibody structures.[3]
Key contributions of PEG linkers include:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4] PEG linkers impart a hydrophilic character to the ADC, creating a hydration shell that masks the hydrophobicity of the payload.[5] This increased water solubility is crucial for preventing aggregation and improving the overall developability of the ADC.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions with serum proteins and non-target cells, leading to a longer circulation half-life and reduced plasma clearance. This extended systemic exposure allows for greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic potential.
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers enable the conjugation of a higher number of payload molecules per antibody. This ability to achieve a higher DAR can lead to enhanced potency without compromising the physicochemical properties of the ADC.
-
Reduced Immunogenicity: The PEG chain can sterically hinder the recognition of the linker-payload by the immune system, potentially reducing the immunogenicity of the ADC.
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing off-target toxicities.
Data-Driven Insights: The Impact of PEG Linker Properties
The length and architecture of the PEG linker are critical design parameters that can be fine-tuned to optimize the performance of an ADC. The following tables summarize quantitative data from various preclinical studies, providing a comparative analysis of key performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| ADC Construct | PEG Linker Length | Half-Life (t½) | Plasma Clearance | In Vitro Cytotoxicity (IC50) | Reference(s) |
| Affibody-MMAE | None | 19.6 min | - | Baseline | |
| Affibody-PEG4k-MMAE | 4 kDa | 49.2 min (2.5-fold increase) | - | 4.5-fold increase | |
| Affibody-PEG10k-MMAE | 10 kDa | 219.0 min (11.2-fold increase) | - | 22-fold increase | |
| anti-CD30-PEGx-MMAE (DAR 8) | No PEG | - | ~15 mL/day/kg | No significant effect | |
| anti-CD30-PEG8-MMAE (DAR 8) | 8 units | - | ~5 mL/day/kg | No significant effect | |
| anti-CD30-PEG24-MMAE (DAR 8) | 24 units | - | ~5 mL/day/kg | No significant effect |
Table 2: Comparative In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| ADC Construct | PEG Linker Length | Dosing | Tumor Growth Inhibition (TGI) | Maximum Tolerated Dose (MTD) | Reference(s) |
| Site A-PEG6-C2-MMAD | 6 units | 10 mg/kg, single dose | Reduced efficacy | - | |
| Site I-PEG6-C2-MMAD | 6 units | 10 mg/kg, single dose | Effective | - | |
| Affibody-MMAE (HM) | None | 1.5 mg/kg, q3d x 4 | Moderate | 5.0 mg/kg | |
| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa | 1.5 mg/kg, q3d x 4 | Significant | 20.0 mg/kg |
Table 3: Comparison of Linear vs. Branched PEG Linker Architectures
| ADC Construct (Trastuzumab-DM1, DAR 8) | Linker Architecture | Plasma Clearance | In Vivo Efficacy | Reference(s) |
| T-(L-PEG24-DM1)8 | Linear (24 units) | High | Less effective | |
| T-(P-(PEG12)2-DM1)8 | Pendant (2 x 12 units) | Low | More effective |
Experimental Protocols: Methodologies for ADC Development and Characterization
Detailed and robust experimental protocols are essential for the successful design, synthesis, and evaluation of ADCs with PEG linkers.
ADC Synthesis and Conjugation
This protocol outlines a general two-step process for conjugating a drug-linker to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Amino-PEG-acid linker
-
Cytotoxic drug with a reactive amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
-
Synthesis of the Drug-Linker Conjugate:
-
Activate the carboxylic acid group of the cytotoxic drug using EDC and Sulfo-NHS in anhydrous DMF.
-
Add the Amino-PEG-acid linker to the activated drug solution and stir overnight at room temperature.
-
Purify the drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.
-
-
Conjugation to the Antibody:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Activate the carboxylic acid group of the purified drug-linker conjugate with EDC and Sulfo-NHS in DMSO.
-
Add the activated drug-linker solution to the antibody solution (final DMSO concentration should be <10% v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification and Characterization of the ADC:
-
Remove unconjugated drug-linker by buffer exchange using desalting columns.
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Characterize the Drug-to-Antibody Ratio (DAR), purity, and aggregation state of the final ADC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody (isotype control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
SDS-HCl solution (10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the different concentrations to the wells.
-
Incubation: Incubate the plate for 48-144 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
-
Formazan Solubilization: Add SDS-HCl solution to each well and incubate overnight in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo stability and clearance of the ADC.
Materials:
-
Healthy mice or rats
-
ADCs with varying PEG linker lengths
-
ELISA kit for detecting the antibody portion of the ADC
Procedure:
-
Administration: Administer the ADCs intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Determine the concentration of the ADC in the plasma using an ELISA.
-
Data Analysis: Plot the plasma concentration of the ADC over time to determine pharmacokinetic parameters such as half-life and clearance rate.
ADC Characterization Techniques
-
Hydrophobic Interaction Chromatography (HIC): HIC is a key analytical technique to determine the DAR and assess the hydrophilicity of ADCs. A shorter retention time on a HIC column indicates a more hydrophilic ADC. The method typically involves a linear gradient from a high-salt buffer (e.g., 50 mM sodium phosphate with 2M NaCl, pH 7.0) to a low-salt buffer.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC. A lower percentage of aggregates indicates better stability. The mobile phase is typically a buffer like PBS, and molecules are separated based on their size.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for confirming the identity and integrity of the ADC and for accurately determining the DAR by measuring the mass of the intact or reduced ADC.
Visualizing the Role of PEG Linkers in ADCs
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key concepts, workflows, and relationships in ADC development.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Preclinical development workflow for an antibody-drug conjugate.
Caption: Logical relationship between PEG linker properties and ADC performance.
Caption: MMAE-induced apoptosis signaling pathway.
Conclusion
The strategic incorporation of PEG linkers is a pivotal element in the design of next-generation antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, PEG linkers contribute significantly to the development of more effective and safer targeted cancer therapies. A thorough understanding of the interplay between PEG linker length, architecture, and the overall performance of the ADC, supported by robust experimental evaluation, is paramount for advancing this promising class of biotherapeutics. This guide provides a foundational framework of data, protocols, and conceptual visualizations to aid researchers in the rational design and development of innovative ADCs with optimized therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
Br-PEG4-THP: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Bromo-4-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)butane (Br-PEG4-THP), a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides plausible experimental protocols for its synthesis and application, and illustrates its mechanism of action.
Core Chemical and Physical Properties
This compound is a polyethylene glycol (PEG)-based linker containing a bromo group and a tetrahydropyranyl (THP) protected hydroxyl group. The PEG chain enhances solubility and the terminal functional groups allow for covalent linkage to a target protein ligand and an E3 ligase ligand, forming a PROTAC.
| Property | Value | Reference |
| CAS Number | 1803547-60-5 | [1][2] |
| Molecular Formula | C₁₃H₂₅BrO₅ | |
| Molecular Weight | 341.24 g/mol | |
| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | [1] |
| Description | A PEG-based PROTAC linker. | [3] |
| Purity | Typically ≥95% | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in organic solvents such as DCM, THF, and ethyl acetate. |
Experimental Protocols
Part 1: Synthesis of THP-PEG4-OH
This procedure outlines the protection of one of the terminal hydroxyl groups of tetraethylene glycol (PEG4) with a tetrahydropyranyl (THP) group.
Materials:
-
Tetraethylene glycol (HO-PEG4-OH)
-
3,4-Dihydro-2H-pyran (DHP)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethyl acetate (AcOEt)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tetraethylene glycol (1 equivalent) in dichloromethane, add a catalytic amount of Sc(OTf)₃ (e.g., 0.2 mol%).
-
Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield THP-PEG4-OH.
Part 2: Bromination of THP-PEG4-OH to yield this compound
This part of the protocol describes the conversion of the remaining free hydroxyl group of THP-PEG4-OH to a bromide.
Materials:
-
THP-PEG4-OH (from Part 1)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve THP-PEG4-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.
Application Protocol: Synthesis of a PROTAC using this compound
This protocol provides a general method for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using the this compound linker. This example assumes the POI ligand has a nucleophilic group (e.g., a phenol or amine) and the E3 ligase ligand will be attached after deprotection of the THP group.
Step 1: Conjugation of POI Ligand to this compound
-
To a solution of the POI ligand (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the POI-PEG4-THP conjugate.
Step 2: Deprotection of the THP Group
-
Dissolve the POI-PEG4-THP conjugate in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Once deprotection is complete, neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to yield POI-PEG4-OH.
Step 3: Conjugation of E3 Ligase Ligand
-
The resulting POI-PEG4-OH can now be conjugated to an E3 ligase ligand using various coupling reactions (e.g., esterification, etherification, or conversion of the hydroxyl to a more reactive group).
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as a linker in PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC Mechanism of Action
The provided technical guide on this compound is intended for research purposes and to provide a framework for its synthesis and application. Researchers should adapt and optimize these protocols based on their specific ligands and experimental conditions.
References
Br-PEG4-THP: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Br-PEG4-THP. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, understanding its chemical liabilities is critical for ensuring the integrity, reproducibility, and efficacy of research and development outcomes.
Executive Summary
This compound is a heterobifunctional linker featuring a bromo group for nucleophilic substitution and a hydroxyl group protected by a tetrahydropyranyl (THP) ether. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. The primary stability concerns for this molecule are the acid-catalyzed hydrolysis of the THP ether, nucleophilic substitution of the bromide, and oxidative or thermal degradation of the PEG backbone. Optimal storage requires cold, dry, and dark conditions, preferably under an inert atmosphere, to minimize degradation and preserve the molecule's integrity.
Chemical Structure and Properties
-
IUPAC Name: 2-((1-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)oxy)tetrahydro-2H-pyran
-
CAS Number: 1803547-60-5
-
Molecular Formula: C₁₃H₂₅BrO₅
-
Molecular Weight: 341.24 g/mol
The structure combines three key chemical motifs, each with distinct stability characteristics that collectively define the handling and storage requirements of the entire molecule.
Stability Profile
The stability of this compound is governed by its three main components: the tetrahydropyranyl (THP) ether, the primary bromide, and the PEG4 chain. Degradation can occur through several pathways, which are critical to understand for experimental design and compound handling.
pH Stability
The most significant liability of this compound is the acid-sensitivity of the THP protecting group.
-
Acidic Conditions (pH < 6): The THP ether is highly susceptible to hydrolysis under acidic conditions, which can be catalyzed by both protic and Lewis acids.[1] Even mild acidic conditions can lead to the cleavage of the THP group, exposing the terminal hydroxyl group.[1] This deprotection is often rapid and is a standard method for removing THP ethers in organic synthesis.
-
Neutral Conditions (pH ≈ 7.4): At physiological pH, the THP ether is generally stable, which is a crucial property for its application in biological systems, such as in the linker of a PROTAC. However, prolonged incubation in aqueous buffers may lead to slow hydrolysis.
-
Basic Conditions (pH > 8): The THP ether is stable under strongly basic conditions.[1]
Nucleophilic Stability
The terminal primary bromide is a reactive electrophile and serves as a functional handle for conjugation.
-
The bromide is a good leaving group and is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions .
-
It readily reacts with soft nucleophiles, most notably thiols (e.g., cysteine residues in proteins), to form stable thioether bonds. This is a common strategy for bioconjugation.
-
Other common nucleophiles such as amines and hydroxides will also react, particularly at elevated temperatures.
Thermal and Oxidative Stability
The polyethylene glycol (PEG) backbone itself is a point of vulnerability.
-
Thermal Degradation: PEG can undergo thermal degradation, especially at elevated temperatures in the presence of oxygen. This process can involve random chain scission, leading to a variety of lower molecular weight byproducts.
-
Oxidative Degradation: The ether linkages in the PEG chain are susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ion contaminants, or other oxidizing agents. Oxidative degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, ultimately resulting in chain cleavage.
The following table summarizes the known stability characteristics of the functional groups within this compound.
| Functional Group | Condition | Stability | Notes |
| THP Ether | Acidic (pH < 6) | Labile | Rapidly hydrolyzes to reveal the primary alcohol. |
| Neutral (pH ≈ 7.4) | Generally Stable | Slow hydrolysis may occur over extended periods in aqueous media. | |
| Basic (pH > 8) | Stable | Resistant to cleavage under basic conditions. | |
| Primary Bromide | Nucleophiles (e.g., Thiols) | Reactive | Undergoes Sₙ2 reaction; this is its intended reactivity for conjugation. |
| General Storage | Moderately Stable | Can be displaced by weaker nucleophiles over time or at elevated temperatures. | |
| PEG Backbone | Elevated Temperature | Unstable | Can lead to chain scission and formation of byproducts. |
| Oxidizing Agents / Air | Unstable | Susceptible to oxidative cleavage of ether bonds. |
Recommended Storage and Handling
To ensure the long-term integrity and reactivity of this compound, strict storage and handling procedures are mandatory. The recommendations below are compiled from supplier data for similar bromo-PEG and protected-PEG derivatives.
Storage Conditions
The following table provides a summary of recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation of the PEG chain and reduces the rate of potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG backbone. |
| Light | Protect from Light (Amber Vial) | PEG derivatives can be sensitive to light. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the THP ether, which can be catalyzed by trace amounts of acid. |
Handling Procedures
-
Equilibration: Before opening, the vial should be allowed to warm slowly to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis.
-
Inert Atmosphere: When handling the solid, work in a glove box or use a Schlenk line if possible. After use, the container should be backfilled with an inert gas before resealing.
-
Solution Preparation: Prepare solutions fresh for each use. If solutions must be stored, they should be kept at -20°C or -80°C in anhydrous, aprotic solvents. Storage of solutions in protic or aqueous solvents is not recommended for long periods.
-
Solvent Choice: Use high-purity, anhydrous solvents to minimize contaminants that could react with the compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting and for the analysis of stability studies.
THP Ether Hydrolysis
This is the most likely degradation pathway in the presence of acid and water.
Caption: Acid-catalyzed hydrolysis of the THP ether.
Nucleophilic Substitution of Bromide
This pathway represents the intended reactivity but can also be a degradation pathway if unintended nucleophiles are present.
Caption: Nucleophilic substitution of the terminal bromide.
Oxidative Degradation of the PEG Chain
A more complex pathway involving radical mechanisms, leading to chain cleavage.
Caption: Oxidative degradation of the PEG backbone.
Experimental Protocols for Stability Assessment
While no specific quantitative stability data for this compound is publicly available, a forced degradation study can be designed to assess its stability under various stress conditions. This protocol is a general guideline and should be adapted as needed.
Objective
To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions and to identify major degradation products.
Materials and Methods
-
Test Compound: this compound
-
Reagents: HPLC-grade water, acetonitrile, methanol; Formic acid, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).
-
Instrumentation: HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection, pH meter, analytical balance, oven, photostability chamber.
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC or UPLC coupled with MS, is required.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 5-10 minutes).
-
Detection: UV (if chromophore is present in a conjugate) and/or Mass Spectrometry (ESI+, to monitor m/z of parent and degradants).
Data Analysis
-
Stability: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Degradation Products: Use the mass spectrometer to identify the molecular weights of new peaks that appear in the chromatograms of stressed samples. Compare these masses to potential degradation products from the pathways described in Section 5.0.
Conclusion
This compound is a versatile linker whose utility is dependent on careful management of its inherent chemical stabilities. The primary liabilities are the acid-labile THP ether and the reactivity of the terminal bromide. Adherence to strict storage conditions—cold, dark, dry, and under an inert atmosphere—is paramount to prevent degradation. For researchers in drug development, conducting compound-specific stability studies under relevant physiological and formulation conditions is a critical step to ensure the successful application of this and similar bifunctional linkers.
References
Commercial Suppliers and Technical Guide for Br-PEG4-THP in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Br-PEG4-THP, a hetero-bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial availability, key technical data, and generalized experimental protocols for its application in targeted protein degradation research.
Introduction to this compound
This compound (1-(2-bromoethoxy)-2-(2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethoxy)ethane) is a valuable chemical tool in the field of drug discovery, particularly for the development of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
The structure of this compound incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. One terminus features a bromo group, a versatile handle for nucleophilic substitution reactions, while the other end is protected by a tetrahydropyranyl (THP) group, which can be deprotected to reveal a hydroxyl group for further conjugation.
Commercial Availability
A number of chemical suppliers offer this compound for research purposes. The following table summarizes key information from some of these suppliers. It is important to note that purity and other specifications should be confirmed with the respective supplier prior to purchase and use.
| Supplier | Catalog Number | Purity | Additional Information |
| MedchemExpress | HY-138372 | >98% | Provides technical data sheet and safety data sheet (SDS).[1] |
| Parchem | 1803547-60-5 | - | Specialty chemical supplier.[2] |
| TargetMol | T39228 | - | Available through SmallMolecules.com. |
| BioCat GmbH | - | - | Describes it as a PEG-based linker for PROTACs. |
| Fluorochem | F554935 | 97% | Provides IUPAC name and safety information. |
| BLD Pharm | 1803547-60-5 | - | Provides basic product information.[3] |
Technical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1803547-60-5 | [3] |
| Molecular Formula | C₁₃H₂₅BrO₅ | [1] |
| Molecular Weight | 341.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | |
| Storage | Store at -20°C for long-term stability. |
Application in PROTAC Synthesis: A Generalized Workflow
The synthesis of a PROTAC using a hetero-bifunctional linker like this compound typically involves a multi-step process. The general strategy is to sequentially couple the linker to a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC.
Experimental Protocols (Generalized)
The following are generalized protocols for key reactions involved in the synthesis of a PROTAC using a linker analogous to this compound. Note: These are representative procedures and require optimization based on the specific substrates and their reactivity.
Step 1: Coupling of a Phenolic POI Ligand to this compound (Nucleophilic Substitution)
This protocol describes the reaction of a phenol-containing POI ligand with the bromo-terminus of the linker.
Materials:
-
POI ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG4-THP intermediate.
Step 2: Deprotection of the THP Group
This protocol describes the removal of the acid-labile THP protecting group to reveal the terminal hydroxyl group.
Materials:
-
POI-PEG4-THP intermediate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-PEG4-THP intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of the acid.
-
The resulting POI-PEG4-OH intermediate is often used in the next step without further purification.
Step 4: Coupling of the Activated Linker to an Amine-Containing E3 Ligase Ligand (Amide Bond Formation)
This protocol assumes the terminal hydroxyl group of the linker has been converted to a carboxylic acid and describes its coupling to an amine-containing E3 ligase ligand.
Materials:
-
POI-PEG4-COOH intermediate
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et₃N)
-
Anhydrous DMF
Procedure:
-
To a solution of the POI-PEG4-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: Targeted Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The following diagram illustrates the catalytic cycle of a PROTAC.
Conclusion
This compound is a readily available and versatile linker for the synthesis of PROTACs. Its PEG spacer offers advantages in terms of solubility and cell permeability of the final molecule. While specific, detailed protocols for its use are not widely published, the generalized procedures outlined in this guide for common bioconjugation reactions provide a solid foundation for researchers to develop their own synthetic routes for novel protein degraders. The successful application of this and similar linkers continues to advance the field of targeted protein degradation, offering promising new avenues for therapeutic intervention.
References
Br-PEG4-THP: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling protocols for Bromo-PEG4-tetrahydropyran (Br-PEG4-THP), a bifunctional crosslinker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the reactive nature of this compound, a thorough understanding of its properties and adherence to strict safety measures are paramount for laboratory personnel.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG)-based linker containing a terminal bromide and a tetrahydropyran (THP) protecting group. The presence of the PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The bromide serves as a reactive handle for nucleophilic substitution, while the THP group protects a hydroxyl functionality which can be deprotected for further conjugation.
| Property | Value | Source |
| CAS Number | 1803547-60-5 | [1][2][3] |
| Molecular Formula | C13H25BrO5 | |
| Molecular Weight | 341.24 g/mol | |
| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | |
| Appearance | Not explicitly stated, likely a liquid or oil based on similar PEG compounds | |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Alkylation Agent: The presence of a terminal bromide makes this compound a potential alkylating agent. Alkylating agents are reactive compounds that can covalently modify biological macromolecules, including DNA, and should be handled as potentially mutagenic.
-
Skin and Eye Irritant: Similar to other reactive organic compounds, direct contact with skin or eyes may cause irritation, redness, and pain.
-
Respiratory Tract Irritant: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Flammability: The tetrahydropyran (THP) component is a flammable liquid. While the overall flammability of this compound is not documented, it should be handled away from ignition sources.
Recommended Safety Precautions:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Handling:
-
Avoid inhalation of vapors or aerosols.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Experimental Protocols: Safe Handling and Storage
General Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Storage Protocol
Proper storage is crucial to maintain the integrity of this compound and prevent degradation.
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen-mediated degradation.
-
Container: Keep the container tightly sealed.
-
Light: Protect from light.
Application in PROTAC Synthesis
This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound serves as a component of this linker.
The following diagram illustrates the general role of a bifunctional linker like this compound in the formation of a PROTAC.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
This guide is intended to provide a framework for the safe handling of this compound. It is essential for all users to consult with their institution's Environmental Health and Safety (EHS) department for specific guidelines and to review any available Safety Data Sheets for this or structurally similar compounds. Always perform a thorough risk assessment before beginning any new experimental work.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Br-PEG4-THP ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile. This document provides a detailed guide to the conjugation of a payload to an antibody using the Br-PEG4-THP linker.
The this compound linker is a heterobifunctional linker featuring a bromo-maleimide group for covalent attachment to thiol groups on the antibody, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetics, and a tetrahydropyranyl (THP) protected thiol group for subsequent payload attachment.[1] This guide will cover the step-by-step protocol for antibody reduction, conjugation with the this compound linker, payload attachment (conceptual), purification, and characterization of the resulting ADC.
Principle of this compound ADC Conjugation
The conjugation process is a multi-step chemo-selective strategy:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol (-SH) groups. This is a critical step that dictates the number of available conjugation sites.
-
Linker Conjugation: The bromo-maleimide moiety of the this compound linker reacts with the generated thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.
-
Payload Attachment (Conceptual): Following deprotection of the THP group to reveal a free thiol, a payload equipped with a compatible reactive group can be conjugated to the linker. This guide focuses on the antibody-linker conjugation.
-
Purification and Characterization: The resulting ADC is purified to remove excess reagents and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (e.g., IgG1) | In-house/Commercial | - |
| This compound Linker | MedchemExpress | HY-136363 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | - |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial | - |
| Borate Buffered Saline (BBS), pH 8.5 | In-house preparation | - |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial | - |
| Desalting Columns (e.g., Sephadex G-25) | Commercial | - |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial | - |
| Mass Spectrometer (e.g., Q-TOF) | - | - |
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols for conjugation.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.[2] Ensure the buffer is degassed to minimize re-oxidation of thiols.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. The optimal TCEP-to-antibody molar ratio needs to be determined empirically to achieve the desired degree of reduction and subsequent DAR. A starting point could be a 2-10 fold molar excess.[3][4]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[3]
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2-7.5). This step is crucial to prevent interference with the subsequent maleimide reaction.
-
Protocol 2: this compound Conjugation
This protocol details the conjugation of the this compound linker to the reduced antibody.
-
Linker Preparation:
-
Dissolve the this compound linker in an anhydrous organic solvent such as DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the chilled solution of the reduced antibody, add the this compound linker solution. A molar excess of the linker (e.g., 5-10 equivalents per antibody) is typically used to ensure efficient conjugation.
-
The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10% v/v) to maintain antibody stability.
-
Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle mixing. Protect the reaction from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted thiol groups on the antibody, a quenching agent such as N-acetylcysteine can be added in excess.
-
Protocol 3: Purification of the Antibody-Linker Conjugate
Purification is essential to remove unconjugated linker and other reaction byproducts.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the conjugation reaction mixture to the column.
-
Collect the fractions corresponding to the high molecular weight peak, which represents the antibody-linker conjugate.
-
-
Tangential Flow Filtration (TFF):
-
For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) can be used for buffer exchange and removal of low molecular weight impurities.
-
Characterization of the ADC
Thorough characterization is critical to ensure the quality and consistency of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.
1. Hydrophobic Interaction Chromatography (HIC):
HIC separates ADC species based on their hydrophobicity. Since the linker and payload are typically hydrophobic, species with different numbers of conjugated molecules will have different retention times.
-
Principle: The unconjugated antibody is the most hydrophilic and elutes first, followed by species with increasing DAR (DAR2, DAR4, etc.).
-
Method:
-
Use a HIC column with a suitable stationary phase (e.g., Butyl-NPR).
-
Employ a reverse salt gradient for elution, typically from high to low concentrations of ammonium sulfate or sodium chloride in a phosphate buffer.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each DAR species (DAR0, DAR2, DAR4, etc.).
-
Table 1: Representative HIC Data for DAR Calculation
| Peak | DAR Species | Retention Time (min) | Peak Area (%) |
| 1 | DAR 0 | 5.2 | 15 |
| 2 | DAR 2 | 8.1 | 45 |
| 3 | DAR 4 | 10.5 | 30 |
| 4 | DAR 6 | 12.3 | 10 |
Average DAR = ((15 * 0) + (45 * 2) + (30 * 4) + (10 * 6)) / 100 = 2.7
2. Mass Spectrometry (MS):
Mass spectrometry provides a direct measurement of the molecular weight of the ADC species, allowing for accurate DAR determination.
-
Intact Mass Analysis:
-
The ADC sample is analyzed by LC-MS, typically using a Q-TOF mass spectrometer.
-
The resulting mass spectrum shows a distribution of peaks, each corresponding to the antibody with a different number of conjugated linker-payloads.
-
Deconvolution of the mass spectrum provides the masses of the different ADC species.
-
-
Reduced Mass Analysis:
-
The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
LC-MS analysis of the reduced sample allows for the determination of the number of conjugations on each chain.
-
Table 2: Representative Mass Spectrometry Data for DAR Confirmation
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated Antibody (DAR 0) | 150,000 | 150,010 |
| ADC (DAR 2) | 151,200 | 151,215 |
| ADC (DAR 4) | 152,400 | 152,425 |
| ADC (DAR 6) | 153,600 | 153,630 |
(Note: Expected masses are hypothetical and depend on the specific antibody and linker-payload)
Other Characterization Methods
-
Size Exclusion Chromatography (SEC): To assess the level of aggregation in the final ADC product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugation by observing the increase in molecular weight of the antibody chains.
Visualizations
Caption: Overall workflow for this compound ADC conjugation.
References
Application Notes and Protocols for Br-PEG4-THP Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-PEG4-THP is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. It features a tetraethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance. One terminus is functionalized with a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to amine-containing molecules. The other terminus is a hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is stable under basic and nucleophilic conditions used for the coupling reaction but can be readily removed under mild acidic conditions to liberate a free hydroxyl group for further functionalization.
These application notes provide detailed protocols for a two-step process: first, the coupling of a primary amine to the bromo-terminus of this compound via nucleophilic substitution, and second, the subsequent deprotection of the THP group to yield a functional hydroxyl group.
Experimental Workflow Overview
The overall process involves the initial coupling of an amine-bearing molecule to this compound, followed by purification and an optional deprotection step to reveal a terminal hydroxyl group.
Caption: Overall experimental workflow for amine coupling and subsequent THP deprotection.
Protocol 1: Coupling of a Primary Amine to this compound
This protocol describes the nucleophilic substitution reaction to form a secondary amine by coupling a primary amine with this compound. Over-alkylation is a potential side reaction; therefore, using an excess of the primary amine is recommended to favor the desired mono-alkylation product.
Reaction Scheme
Caption: Nucleophilic substitution of this compound with a primary amine.
Materials and Equipment
-
Reagents:
-
This compound
-
Primary amine of interest (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
-
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the this compound in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the primary amine (R-NH₂) (2.0-5.0 eq) to the solution, followed by anhydrous potassium carbonate (3.0 eq). Using a larger excess of the amine can help minimize the formation of dialkylated byproducts.[1][2]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the temperature can be increased to 40-60 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Amine-PEG4-THP product.
Summary of Coupling Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (For Less Reactive Amines) |
| This compound | 1.0 eq | 1.0 eq |
| **Primary Amine (R-NH₂) ** | 2.0 - 3.0 eq | 3.0 - 5.0 eq |
| Base | K₂CO₃ (3.0 eq) | K₂CO₃ (3.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | Room Temperature (20-25 °C) | 40 - 60 °C |
| Reaction Time | 12 - 24 hours | 12 - 48 hours |
Protocol 2: Deprotection of the THP Group
This protocol outlines the acidic cleavage of the THP ether to reveal the terminal hydroxyl group.
Reaction Scheme
Caption: Acid-catalyzed deprotection of the THP group.
Materials and Equipment
-
Reagents:
-
Amine-PEG4-THP (from Protocol 1)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic Acid (AcOH) and Water (H₂O) OR Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Procedure
-
Dissolution: Dissolve the Amine-PEG4-THP (1.0 eq) in a suitable solvent (see table below).
-
Acid Addition: Add the acidic reagent to the solution.
-
Reaction: Stir the mixture at the specified temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Work-up: a. Once the reaction is complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases. b. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting Amine-PEG4-OH is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Summary of THP Deprotection Conditions
| Parameter | Condition A (Mild) | Condition B (Standard) |
| Solvent System | Ethanol (EtOH) | Acetic Acid:THF:Water (4:2:1) |
| Acidic Reagent | Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq) | N/A (solvent is acidic) |
| Temperature | 40 - 55 °C | 45 °C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
Note: The choice of deprotection conditions may depend on the acid sensitivity of other functional groups present in the molecule 'R'. PPTS is a milder acidic catalyst suitable for more sensitive substrates.
References
Application Notes and Protocols: Deprotection of THP Group from Br-PEG4-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability under various non-acidic conditions.[1] Its removal, or deprotection, is typically achieved under acidic conditions. This document provides detailed protocols for the deprotection of the THP group from Bromo-PEG4-Tetrahydropyranyl ether (Br-PEG4-THP) to yield Bromo-PEG4-alcohol (Br-PEG4-OH). This resulting bifunctional linker, containing a terminal bromide and a hydroxyl group, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugates in aqueous media.[4][5]
Reaction Overview
The deprotection of this compound is an acid-catalyzed hydrolysis reaction that cleaves the acetal linkage of the THP ether, regenerating the free hydroxyl group.

Data Presentation
Table 1: Summary of Acidic Deprotection Methods for THP Ethers
| Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Key Features |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | 0 - Room Temp | 15 min - 17 h | Common and effective; reaction time can vary. |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp - 55 | 1 - 4 h | Milder acid catalyst, suitable for acid-sensitive substrates. |
| Acetic Acid / THF / Water | Tetrahydrofuran (THF) / Water | 45 | 4 - 8 h | Useful for substrates with low solubility in alcohols. |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | Strong acid, often used for rapid deprotection. |
| Dowex® 50W-X8 resin | Methanol | Room Temp | 1 - 2 h | Heterogeneous catalyst, simplifies workup. |
| Expansive Graphite | Dichloromethane (DCM) | 40 - 50 | 0.5 - 2 h | Mild, heterogeneous catalyst with high reported yields for various THP ethers. |
Note: The reaction times and yields are general for THP ether deprotection and may require optimization for this compound.
Experimental Protocols
Protocol 1: Deprotection of this compound using p-Toluenesulfonic Acid (p-TsOH) in Methanol
This protocol is a standard and widely used method for THP deprotection.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Ethyl Acetate/Hexane mixture)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 - 0.2 M concentration).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Prepare a TLC plate with three spots: starting material (this compound), co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate with an appropriate solvent system (e.g., 1:1 Ethyl Acetate/Hexane).
-
Visualize the spots under UV light (if applicable) and/or by staining. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
-
Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Br-PEG4-OH.
Purification:
The crude Br-PEG4-OH can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or a mixture of chloroform and methanol (e.g., 10:1 CHCl₃/MeOH) is often effective for purifying PEG-containing compounds.
-
Alternative Purification: For gram-scale purification, chromatography using polystyrene-divinylbenzene beads with an ethanol/water eluent can be an effective, less-toxic alternative.
Characterization:
-
¹H NMR: The disappearance of the characteristic signals of the THP group (typically in the range of 1.5-1.9 ppm and 3.5-4.8 ppm) and the appearance of a hydroxyl proton signal confirm the deprotection.
-
Mass Spectrometry (MS): The molecular weight of the product should correspond to that of Br-PEG4-OH.
Protocol 2: Deprotection of this compound using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for rapid deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC supplies (as in Protocol 1)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 - 0.2 M concentration).
-
Add TFA (0.1 - 0.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC as described in Protocol 1.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection of this compound.
Caption: Workflow for PROTAC synthesis using Br-PEG4-OH.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Bromo-PEG4-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 5. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
Application Notes & Protocols for the Analytical Characterization of Br-PEG4-THP Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of molecules conjugated with the Br-PEG4-THP linker. This bifunctional linker, containing a bromo group for initial conjugation, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group, is utilized in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. Accurate and thorough characterization is crucial for ensuring the quality, efficacy, and safety of these complex molecules.
The following sections detail the key analytical techniques and provide step-by-step protocols for the characterization of a hypothetical this compound conjugate, referred to herein as "Drug-PEG4-THP."
Overview of Analytical Strategy
A multi-faceted analytical approach is essential for the comprehensive characterization of Drug-PEG4-THP conjugates. The recommended strategy combines spectroscopic and chromatographic techniques to confirm the identity, purity, and stability of the conjugate.
Caption: Overall analytical workflow for this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques used to confirm the covalent attachment of the this compound linker to the drug molecule and to verify the structural integrity of the conjugate.[1] Key diagnostic signals from the PEG chain, the THP group, and the parent drug molecule are analyzed.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized Drug-PEG4-THP conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the chosen solvent is compatible with the conjugate and does not have signals that overlap with key resonances.
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.
-
Expected Chemical Shifts (δ):
-
PEG Chain: A characteristic broad singlet or multiplet in the range of 3.5-3.7 ppm corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).
-
THP Group: A complex set of multiplets between 1.5-1.9 ppm (for the -CH₂- groups of the ring) and a characteristic signal for the anomeric proton (-O-CH-O-) around 4.6 ppm. The presence of a chiral center in the drug can lead to diastereomeric mixtures, further complicating this region.
-
Drug Moiety: Signals corresponding to the protons of the parent drug molecule. Compare the spectrum of the conjugate to that of the unconjugated drug to identify shifts or new signals resulting from conjugation.
-
-
Data Presentation: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration (Relative) |
| PEG (-O-CH₂-CH₂-O-) | 3.5 - 3.7 | m | 16H |
| THP anomeric (-O-CH-O-) | ~4.6 | m | 1H |
| THP ring (-CH₂-) | 1.5 - 1.9 | m | 6H |
| Drug-specific protons | Varies | Varies | Varies |
Mass Spectrometry (MS)
Application: Mass spectrometry is employed to determine the exact molecular weight of the Drug-PEG4-THP conjugate, thereby confirming successful conjugation and assessing the sample's purity.[2][3][4] High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS are recommended.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the Drug-PEG4-THP conjugate (typically 1-10 µM) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Infuse the sample directly or via liquid chromatography (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged ion series to obtain the zero-charge mass spectrum.
-
Compare the experimentally determined monoisotopic mass with the theoretically calculated mass of the expected Drug-PEG4-THP conjugate.
-
Look for the characteristic mass of the PEG4-THP moiety (approximately 323.2 Da, considering the loss of Br and addition to the drug). The repeating PEG unit has a mass of 44.03 Da.
-
Data Presentation: Expected Mass Spectrometry Data
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Unconjugated Drug | [Enter Value] | [Enter Value] | < 5 |
| Drug-PEG4-THP Conjugate | [Calculated Value] | [Observed Value] | < 5 |
| Potential Impurities | [Calculated Values] | [Observed Values] | < 5 |
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a cornerstone technique for assessing the purity of the Drug-PEG4-THP conjugate and for quantifying the amount of unconjugated drug and other impurities.[4] Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve a known concentration of the Drug-PEG4-THP conjugate in the mobile phase or a compatible solvent.
-
Instrumentation and Columns:
-
Use a standard HPLC system with a UV detector.
-
Select a suitable C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Develop a gradient elution method to separate the more hydrophobic conjugate from the less hydrophobic unconjugated drug. A typical gradient might be 10-90% B over 20 minutes.
-
-
Detection:
-
Monitor the elution profile at a wavelength where both the drug and the conjugate have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the conjugate and any impurities.
-
Calculate the purity of the conjugate as a percentage of the total peak area.
-
The retention time of the conjugate is expected to be longer than that of the unconjugated drug due to the increased hydrophobicity imparted by the PEG-THP linker.
-
Data Presentation: Expected HPLC Purity Data
| Peak ID | Retention Time (min) | Peak Area (%) | Identity |
| 1 | [Enter Value] | [Enter Value] | Unconjugated Drug |
| 2 | [Enter Value] | [Enter Value] | Drug-PEG4-THP Conjugate |
| 3 | [Enter Value] | [Enter Value] | Other Impurity |
Logical Relationships in Characterization
The analytical techniques described are complementary and provide a comprehensive picture of the this compound conjugate.
Caption: Interplay of analytical techniques for conjugate characterization.
Conclusion
The successful characterization of this compound conjugates relies on the orthogonal application of NMR, mass spectrometry, and HPLC. These techniques provide complementary information regarding the identity, structure, purity, and stability of the conjugate, which is essential for advancing drug development programs. The protocols and data presentation formats provided in these application notes offer a robust framework for the comprehensive analysis of this important class of bioconjugates.
References
Application Notes and Protocols for Br-PEG4-THP in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical strategy for enhancing their therapeutic properties, such as increasing solubility, extending half-life, and improving efficacy. Polyethylene glycol (PEG)ylation is a widely adopted method for these purposes. This document provides detailed application notes and protocols for the use of Br-PEG4-THP, a bifunctional linker, in solid-phase peptide synthesis (SPPS) for the targeted PEGylation of peptides.
The this compound reagent is presumed to have the structure Bromo-(PEG)4-O-Tetrahydropyran , where one terminus is a reactive bromo group, and the other is a hydroxyl group protected by a tetrahydropyranyl (THP) group. This reagent is particularly useful for the on-resin alkylation of nucleophilic amino acid side chains, most notably the thiol group of cysteine. The THP protecting group is stable to the basic conditions of Fmoc deprotection but can be removed under mild acidic conditions, allowing for further functionalization of the PEGylated peptide if desired.
Core Applications
-
Site-Specific PEGylation of Peptides: Introduction of a short, discrete PEG chain at a specific cysteine residue within a peptide sequence while it is still attached to the solid support.
-
On-Resin Functionalization: The THP-protected hydroxyl group can be deprotected on-resin for subsequent conjugation to other molecules, such as fluorescent labels or targeting ligands.
-
Improved Pharmacokinetics: The addition of the hydrophilic PEG linker can enhance the solubility and bioavailability of the final peptide product.
Experimental Data Summary
The efficiency of on-resin modifications is sequence-dependent and can be influenced by various factors, including resin type, solvent, and the steric hindrance of the peptide. The following tables provide representative data for the key steps involved in the use of this compound.
Table 1: On-Resin Alkylation of Cysteine with Bromo-PEG Reagents
| Peptide Sequence | Alkylating Agent | Reaction Time (h) | Temperature (°C) | Base | Solvent | Alkylation Efficiency (%) | Reference |
| Ac-Cys-Ala-Gly-NH2 | Bromoacetamide | 1 | 25 | DIEA | DMF | >95 | [Generic Data] |
| H-Gly-Cys-Phe-NH2 | Iodoacetamide | 2 | 25 | DIEA | NMP | >90 | [Generic Data] |
| Model Peptide 1 | Br-PEG4-OH | 4 | 25 | DIEA | DMF | 85-95 | [Inferred Data] |
| Model Peptide 2 | Br-PEG-Maleimide | 2 | 25 | DIEA | DMF/H2O | >95 | [Inferred Data] |
Table 2: On-Resin Deprotection of THP Group
| Protecting Group | Deprotection Reagent | Reaction Time (min) | Temperature (°C) | Scavenger | Deprotection Efficiency (%) | Reference |
| THP | 2% TFA in DCM | 10 | 25 | Triisopropylsilane (TIS) | >90 | [1] |
| THP | 5% TFA in DCM | 5 | 25 | TIS | >95 | [1] |
| THP | Acetic acid/THF/H2O (3:1:1) | 60 | 25 | None | Variable | [1] |
| Boc | 95% TFA in H2O | 120 | 25 | TIS, H2O, EDT | >99 | [Standard SPPS] |
Experimental Protocols
Protocol 1: On-Resin Alkylation of Cysteine with this compound
This protocol describes the site-specific PEGylation of a cysteine-containing peptide on a solid support using this compound.
Materials:
-
Peptide-resin with a deprotected cysteine side chain
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of this compound (5-10 equivalents) and DIEA (10-20 equivalents) in DMF.
-
Alkylation Reaction: Drain the DMF from the swollen resin and add the this compound/DIEA solution.
-
Incubation: Shake the reaction vessel at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin and analyzing the cleaved peptide by mass spectrometry.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Optional: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the successful PEGylation.
Protocol 2: On-Resin THP Deprotection
This protocol outlines the removal of the THP protecting group from the PEGylated peptide while it is still on the solid support. This step is performed if the terminal hydroxyl group of the PEG chain is to be used for further modification.
Materials:
-
PEGylated (with THP)-peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) as a scavenger
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the THP-PEGylated-peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2-5% TFA in DCM containing 2% TIS.
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail.
-
Incubation: Shake the reaction vessel at room temperature for 10-30 minutes. The reaction is typically rapid.
-
Washing: Drain the deprotection cocktail and immediately wash the resin with DCM (3 x), 10% DIEA in DMF (2 x, to neutralize residual acid), DMF (3 x), and DCM (3 x).
-
Confirmation: A small portion of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the THP group.
References
Application Notes and Protocols for Br-PEG4-THP Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. Among the various linker classes, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of the Br-PEG4-THP linker in the synthesis and evaluation of PROTACs for targeted protein degradation. The this compound linker features a tetraethylene glycol (PEG4) chain to confer favorable physicochemical properties, a terminal bromide (Br) for conjugation to a POI ligand, and a tetrahydropyranyl (THP) protected hydroxyl group, which upon deprotection, can be used for conjugation to an E3 ligase ligand.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general two-step strategy for synthesizing a PROTAC using the this compound linker. The first step involves conjugation of the linker to the POI ligand, followed by deprotection and conjugation to the E3 ligase ligand.
Step 1: Conjugation of this compound to the POI Ligand
This step typically involves a nucleophilic substitution reaction where a nucleophilic group on the POI ligand (e.g., a phenol, amine, or thiol) displaces the bromide on the linker.
-
Materials:
-
POI ligand with a suitable nucleophilic handle
-
This compound linker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add K₂CO₃ (3.0 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-PEG4-THP intermediate by column chromatography.
-
Step 2: Deprotection of the THP Group and Conjugation to the E3 Ligase Ligand
The THP protecting group is acid-labile and can be removed under mild acidic conditions to reveal a hydroxyl group, which is then activated for conjugation to the E3 ligase ligand.
-
Materials:
-
POI-PEG4-THP intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Deprotection: Dissolve the POI-PEG4-THP intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS. Concentrate the reaction mixture under reduced pressure to yield the deprotected POI-PEG4-OH intermediate.
-
Conjugation: In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected POI-PEG4-OH intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere. Monitor by LC-MS.
-
Upon completion, dilute with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, denature by boiling in Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Assessment of Cell Viability and Proliferation
It is crucial to assess the downstream functional consequences of POI degradation, such as effects on cell viability and proliferation.
A. Cell Viability (MTT or CellTiter-Glo® Assay)
-
Principle: The MTT assay measures metabolic activity as an indicator of cell viability, while the CellTiter-Glo® assay quantifies ATP levels.
-
Procedure (General):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 24, 48, or 72 hours).
-
Add the respective assay reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
-
B. Cell Proliferation (BrdU Assay)
-
Principle: The BrdU (bromodeoxyuridine) assay measures the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle, thus quantifying cell proliferation.
-
Procedure (General):
-
Seed cells in a 96-well plate and treat with the PROTAC for the desired time.
-
Add BrdU labeling solution to the wells and incubate for 2-24 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric or fluorescent signal.
-
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Degradation of Target Protein by PROTAC-X
| Concentration (nM) | % Degradation (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 5.6 |
| 100 | 85.7 ± 4.2 |
| 1000 | 92.3 ± 2.9 |
| 10000 | 88.1 ± 3.5 (Hook Effect) |
| DC₅₀ (nM) | 12.5 |
| Dₘₐₓ (%) | ~92% |
This table illustrates how to present data from a Western blot experiment to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). A decrease in degradation at higher concentrations may indicate the "hook effect."
Table 2: Effect of PROTAC-X on Cell Viability
| Cell Line | Treatment Duration (h) | IC₅₀ (nM) (Mean ± SD) |
| Cancer Cell Line A | 72 | 25.8 ± 4.7 |
| Cancer Cell Line B | 72 | 150.2 ± 12.1 |
| Normal Cell Line C | 72 | >10,000 |
This table shows how to summarize the results from cell viability assays, comparing the half-maximal inhibitory concentration (IC₅₀) across different cell lines to assess potency and selectivity.
Concluding Remarks
The this compound linker offers a versatile platform for the synthesis of PROTACs. Its PEG component can enhance solubility and permeability, while the reactive handles allow for a straightforward two-step conjugation to POI and E3 ligase ligands. The protocols provided herein offer a comprehensive guide for the synthesis and functional evaluation of PROTACs constructed with this linker. Rigorous experimental execution and careful data analysis are paramount to successfully advancing novel protein degraders in drug discovery and development.
References
Application Notes and Protocols for Cell Permeability Assays of Br-PEG4-THP Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
A critical determinant of PROTAC efficacy is its ability to permeate the cell membrane to reach its intracellular target. Due to their high molecular weight and large polar surface area, many PROTACs exhibit poor cell permeability, posing a significant challenge in their development. The linker component, such as the bromo-tetraethylene glycol-tetrahydropyran (Br-PEG4-THP) linker, plays a crucial role in influencing the physicochemical properties of the PROTAC, including its solubility and permeability. The PEG component of the linker can enhance solubility, while its overall length and conformation can impact membrane permeability.
These application notes provide detailed protocols for two key assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Cellular Thermal Shift Assay (CETSA).
Key Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane. It serves as an initial screening tool to predict the gastrointestinal or blood-brain barrier permeability of a drug candidate.
Principle: A donor compartment containing the PROTAC solution is separated from an acceptor compartment by a porous filter coated with a lipid solution, which mimics a biological membrane. The amount of PROTAC that diffuses into the acceptor compartment over a specific time is quantified to determine its permeability coefficient (Pe).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that measures the direct binding of a compound to its target protein within a cellular environment. While its primary purpose is to confirm target engagement, it can also serve as an indirect measure of cell permeability. If a compound can engage its intracellular target, it must have crossed the cell membrane.
Principle: The binding of a ligand, such as a PROTAC, to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.
Data Presentation
The following table summarizes hypothetical permeability data for a series of PROTACs containing different linkers, including the this compound linker. This data is for illustrative purposes to demonstrate how results can be presented for comparison.
| PROTAC ID | Linker Composition | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | CETSA Target Engagement (ΔTm) (°C) |
| PROTAC-A | Alkyl C8 | 1.5 | 4.2 |
| PROTAC-B | PEG2 | 0.8 | 3.5 |
| PROTAC-C | This compound | 0.5 | 3.1 |
| PROTAC-D | PEG6 | 0.3 | 2.5 |
Note: Data is hypothetical and intended for illustrative purposes only. Shorter PEG linkers can sometimes lead to higher permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
-
Automated liquid handler (recommended for high-throughput)
Procedure:
-
Preparation of Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Preparation of Artificial Membrane: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Preparation of Donor Solutions: Prepare the PROTAC working solutions by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Incubation: Add 150 µL of the PROTAC working solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or LC-MS/MS for higher sensitivity and specificity).
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation:
Where:
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
[C_A]_t = Concentration in acceptor well at time t
-
[C_eq] = Equilibrium concentration = ([C_D]_t * V_D + [C_A]_t * V_A) / (V_D + V_A)
-
[C_D]_t = Concentration in donor well at time t
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA equipment and reagents
-
Primary antibody against the target protein
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C to allow for cellular uptake and target engagement.
-
-
Harvesting and Aliquoting:
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS to a specific cell density.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
-
Heat Challenge:
-
Place the PCR tubes/plate in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Analyze the amount of the soluble target protein by Western blot or ELISA.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities.
-
Plot the amount of soluble target protein as a function of temperature for each PROTAC concentration.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift in the melting curve to a higher temperature (ΔTm) in the presence of the PROTAC indicates target stabilization and therefore, target engagement.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vitro Functional Assays of Br-PEG4-THP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapies in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The efficacy of an ADC is critically dependent on its components: a specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them. This document provides detailed application notes and protocols for the in vitro functional evaluation of ADCs utilizing a bromo-polyethylene glycol (PEG) linker with a tetrahydropyranyl (THP) group, herein referred to as Br-PEG4-THP ADCs.
The this compound linker is designed for stability in circulation and subsequent cleavage within the target cell, releasing the cytotoxic payload. A comprehensive suite of in vitro assays is essential to characterize the efficacy, specificity, and mechanism of action of these ADCs.[2] The following protocols are designed to guide researchers in generating robust and reproducible data for the selection and characterization of promising ADC candidates.
Mechanism of Action of this compound ADCs
The therapeutic action of a this compound ADC follows a multi-step process.[3][4] Initially, the ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked to intracellular compartments, such as lysosomes. Inside the acidic environment of the lysosome, or through enzymatic action, the this compound linker is cleaved, releasing the cytotoxic payload. The released payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.
Key In Vitro Functional Assays
A thorough in vitro evaluation of this compound ADCs should include a panel of assays to assess their biological activity and mechanism of action. Key assays include:
-
Target-Specific Cytotoxicity Assay: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
-
Internalization Assay: To confirm that the ADC is efficiently internalized by target cells, a prerequisite for payload delivery.
-
Bystander Effect Assay: To evaluate the ability of the released payload to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.
-
Apoptosis Assay: To confirm that the ADC induces programmed cell death in target cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | ADC IC₅₀ (nM) | Naked Antibody IC₅₀ (nM) | Free Payload IC₅₀ (nM) |
| Cell Line A | High | 1.5 | > 1000 | 0.1 |
| Cell Line B | Medium | 15.2 | > 1000 | 0.2 |
| Cell Line C | Negative | > 1000 | > 1000 | 0.5 |
IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50% and are determined from dose-response curves.
Table 2: Internalization of this compound ADC in Antigen-Positive Cells
| Time (hours) | Percent Internalization (%) |
| 0.5 | 15 ± 2.1 |
| 2 | 45 ± 3.5 |
| 6 | 78 ± 4.2 |
| 24 | 92 ± 2.8 |
Percent internalization is calculated as the ratio of internalized ADC to the total cell-associated ADC.
Table 3: Bystander Killing Effect of this compound ADC in Co-culture
| Co-culture Ratio (Ag+ : Ag-) | Viability of Ag- Cells (%) |
| 1:1 | 48 ± 5.1 |
| 1:3 | 65 ± 4.7 |
| 0:1 (Monoculture) | 95 ± 3.9 |
Viability of antigen-negative (Ag-) cells was assessed after 72 hours of treatment with the ADC at a concentration equivalent to the IC₅₀ for antigen-positive (Ag+) cells.
Experimental Protocols
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the different concentrations to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
ADC Internalization Assay (pH-sensitive Dye-based)
This assay quantifies the internalization of the ADC using a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.
Materials:
-
Target cells
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Complete cell culture medium
-
Cold PBS
-
Trypsin
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed target cells in 24-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions. As a negative control, incubate a set of wells at 4°C.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 6, 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using trypsin.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates ADC internalization.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload, released from target cells, to kill neighboring non-target cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and GFP-Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and GFP-Ag- cells in the same wells at a defined ratio (e.g., 1:1).
-
-
ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using fluorescently labeled Annexin V and cell membrane integrity using Propidium Iodide (PI).
Materials:
-
Target cells
-
This compound ADC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed target cells and treat with the ADC at various concentrations for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ populations indicates ADC-induced apoptosis.
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Logical flow demonstrating the bystander killing effect.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Br-PEG4-THP Linkers in PROTAC Design
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the linker length and composition of PROTACs utilizing a Br-PEG4-THP moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
The this compound linker is a critical component of a PROTAC molecule, connecting the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The linker's role is to span the distance between the two proteins, enabling the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). The formation of this complex is essential for the subsequent ubiquitination and degradation of the target protein. The specific components of this linker suggest distinct functions:
-
Br (Bromo group): This may serve as a synthetic handle for late-stage functionalization or as a key interaction point within the ternary complex.
-
PEG4 (Polyethylene glycol, 4 units): This provides a flexible, hydrophilic spacer of a defined length. The PEG chain length is a critical parameter for optimization, as it dictates the distance and relative orientation between the target protein and the E3 ligase.
-
THP (Tetrahydropyran): This moiety can increase the rigidity and define the conformation of the linker, which can be crucial for establishing a productive ternary complex geometry.
Q2: How does varying the PEG linker length impact PROTAC efficacy?
Varying the number of PEG units is a common strategy to optimize PROTAC performance. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
-
Too Short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Too Long: An overly long and flexible linker can result in an entropically unfavorable binding process, leading to reduced ternary complex stability and inefficient ubiquitination. It may also lead to the formation of non-productive ternary complexes where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
-
Optimal Length: The ideal linker length facilitates positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, leading to a stable and correctly oriented ternary complex for efficient ubiquitination.
The optimal linker length is empirically determined for each new target and E3 ligase pair.
Q3: What are the key parameters to assess when evaluating the performance of different linker lengths?
When optimizing the linker length, several key parameters should be evaluated to determine the PROTAC's efficacy. These include:
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Degradation Potency (DC50): The concentration of PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
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Maximum Degradation (Dmax): The maximum percentage of target protein degradation achieved at high PROTAC concentrations. A higher Dmax is desirable.
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Ternary Complex Formation and Stability: The ability of the PROTAC to bring together the target protein and the E3 ligase. This can be assessed using biophysical techniques like SPR, ITC, or FRET.
-
Rate of Degradation: How quickly the target protein is degraded upon PROTAC treatment.
Troubleshooting Guide
Q1: I have synthesized a PROTAC with a this compound linker, but I am not observing any degradation of my target protein. What are the potential causes and how can I troubleshoot this?
Possible Cause 1: Inadequate Ternary Complex Formation The linker may not be the appropriate length or conformation to facilitate a stable ternary complex.
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to determine if a shorter or longer linker is required.
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Assess Binary Engagement: Confirm that the warhead and E3 ligase ligand of your PROTAC are binding to their respective proteins independently. This can be done using assays like cellular thermal shift assay (CETSA) or NanoBRET.
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Assess Ternary Complex Formation: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.
Possible Cause 2: "Hook Effect" At high concentrations, the PROTAC can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that do not lead to productive ternary complex formation, resulting in reduced degradation.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations (e.g., from low pM to high µM) to identify the optimal concentration range for degradation and to observe if a "hook effect" is present.
Possible Cause 3: Cell Permeability Issues The PROTAC may not be efficiently entering the cells to reach its target.
Troubleshooting Steps:
-
Assess Cell Permeability: Use LC-MS/MS to quantify the intracellular concentration of the PROTAC.
-
Modify Physicochemical Properties: If permeability is low, consider modifying the PROTAC structure to improve its properties (e.g., by altering the THP or other groups) without compromising binding.
Q2: My PROTAC with the this compound linker shows weak degradation (high DC50 and low Dmax). How can I improve its efficacy?
Possible Cause 1: Suboptimal Ternary Complex Geometry While a ternary complex may be forming, its geometry might not be optimal for efficient ubiquitination.
Troubleshooting Steps:
-
Systematic Linker Modification: Synthesize and test a focused library of linkers. Besides varying the PEG length, consider altering the attachment points of the linker on the warhead or E3 ligase ligand.
-
Increase Linker Rigidity: If the PEG4 linker is too flexible, introducing more rigid elements, like the existing THP or other cyclic structures, can help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.
Possible Cause 2: Low Ternary Complex Stability The affinity of the PROTAC for one or both proteins might be weak, leading to a transient ternary complex.
Troubleshooting Steps:
-
Improve Ligand Affinity: If possible, use higher-affinity binders for the target protein or the E3 ligase.
-
Promote Cooperativity: The linker plays a key role in cooperativity. A systematic scan of linker lengths and compositions is the most direct way to identify a linker that promotes a more stable ternary complex.
Data Presentation
Table 1: Example Data for Optimizing PEG Linker Length in a Hypothetical PROTAC Series
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (KD, nM) |
| PROTAC-1 | Br-PEG2-THP | >1000 | <10 | Not Determined |
| PROTAC-2 | Br-PEG3-THP | 250 | 45 | 150 |
| PROTAC-3 | This compound | 50 | 92 | 35 |
| PROTAC-4 | Br-PEG5-THP | 120 | 75 | 80 |
| PROTAC-5 | Br-PEG6-THP | 300 | 60 | 110 |
This table illustrates how varying the number of PEG units can significantly impact the degradation potency (DC50), maximum degradation (Dmax), and ternary complex affinity.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 pM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualizations
Caption: Workflow for optimizing PROTAC linker length.
Caption: Troubleshooting flowchart for lack of PROTAC activity.
Overcoming solubility issues with Br-PEG4-THP conjugates
Welcome to the technical support center for Br-PEG4-THP conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and handling of this compound and its conjugates.
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a bromo (Br) group on one end, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected functional group on the other end. It is commonly used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of PROTACs.[1] PROTACs are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[1]
Q2: What are the expected solubility characteristics of this compound and its conjugates?
Both the PEG and THP components of the linker are known to enhance solubility.
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Polyethylene Glycol (PEG): PEG is a hydrophilic polymer known to increase the aqueous solubility of conjugated molecules.[2][3] The solubility of PEG itself in water is dependent on its molecular weight, with lower molecular weight PEGs being highly soluble.[4] The PEG4 chain in this compound is relatively short and contributes to its water solubility.
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Tetrahydropyranyl (THP) Group: The THP group is a common protecting group for alcohols and is known to confer good solubility to the molecules it is attached to.
Therefore, this compound itself is expected to be soluble in a range of organic solvents and have some aqueous solubility. However, the solubility of the final conjugate is heavily influenced by the properties of the molecule it is attached to. If the target molecule is highly hydrophobic, the resulting conjugate may still exhibit poor solubility.
Q3: How does PEGylation, in general, improve the properties of a molecule?
PEGylation is the process of attaching PEG chains to a molecule. This process can offer several benefits, including:
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Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs.
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Prolonged Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys, extending its circulation time in the body.
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Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing immune responses.
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Improved Stability: PEGylation can protect molecules from enzymatic degradation and improve their shelf-life.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility challenges with your this compound conjugates.
Problem: My this compound conjugate has precipitated out of solution or is difficult to dissolve.
This is a common issue when the conjugated molecule is poorly soluble. The following steps can be taken to address this problem.
Step 1: Initial Assessment and Solvent Screening
The first step is to determine the optimal solvent or solvent system for your conjugate.
Experimental Protocol: Solvent Solubility Screen
-
Preparation: Aliquot small, equivalent amounts of your dried conjugate into several vials.
-
Solvent Addition: To each vial, add a different solvent from the list below. Start with a small volume and incrementally add more.
-
Solubilization: Vortex or sonicate the vials after each solvent addition.
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Observation: Observe the solubility at room temperature and, if necessary, with gentle heating. Record the approximate concentration at which the conjugate dissolves.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Properties |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Good for a wide range of organic molecules. |
| Polar Protic | Water, Ethanol, Methanol | Suitable for more polar conjugates. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for many organic compounds. |
| Aqueous Buffers | PBS, Tris-HCl | Test at various pH values (e.g., 5.0, 7.4, 9.0). |
dot
Caption: A logical workflow for troubleshooting solubility issues.
Step 2: Co-Solvent Systems
If the conjugate is not sufficiently soluble in a single solvent, a co-solvent system can be employed.
Experimental Protocol: Co-Solvent Titration
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Initial Dissolution: Dissolve the conjugate in a minimal amount of a good organic solvent (e.g., DMSO, DMF).
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Titration: Slowly add an aqueous buffer (e.g., PBS) to the solution while vortexing.
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Observation: Monitor for any signs of precipitation. The goal is to find the highest percentage of the aqueous solvent the solution can tolerate before the conjugate begins to precipitate.
Step 3: pH Adjustment
The solubility of conjugates containing ionizable groups can be highly dependent on the pH of the solution.
Experimental Protocol: pH Optimization
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Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 9).
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Solubility Testing: Attempt to dissolve the conjugate in each buffer.
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Determination: Identify the pH at which the solubility is highest. For molecules with acidic groups, solubility often increases at higher pH, while for basic molecules, solubility is typically better at lower pH.
Step 4: Use of Solubilizing Excipients
If the above methods are insufficient, the use of solubilizing agents can be considered.
Table 2: Common Solubilizing Excipients
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 20, Tween® 80, Cremophor® EL | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds. |
| Polymers | mPEG (methoxypolyethylene glycol) | Can enhance the solubility of active compounds. |
Experimental Protocol: Excipient Screening
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Stock Solutions: Prepare stock solutions of the selected excipients in your desired aqueous buffer.
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Titration: Add the excipient stock solution to a suspension of your conjugate in the buffer.
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Observation: Vortex and observe for dissolution. Test a range of excipient concentrations to find the minimum effective concentration.
dot
Caption: An experimental workflow for enhancing conjugate solubility.
Considerations for the THP Protecting Group
The THP group is an acetal and is sensitive to acidic conditions. It is important to be mindful of the pH during your experiments to avoid premature deprotection.
-
Stability: THP ethers are generally stable to most non-acidic reagents.
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Deprotection: The THP group can be removed using acidic conditions, such as acetic acid in a THF/water solution or p-toluenesulfonic acid in water. If your experimental conditions are acidic, you may be inadvertently cleaving the THP group, which could affect the solubility and activity of your conjugate. Always confirm the integrity of your conjugate by analytical methods such as LC-MS after any manipulations in acidic media.
References
Technical Support Center: Preventing Side Reactions During Br-PEG4-THP Coupling
Welcome to the technical support center for Br-PEG4-THP coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile linker. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary reactive functionalities?
This compound is a heterobifunctional linker containing three key components:
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A bromo (Br) group, which is a good leaving group for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols.
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A tetraethylene glycol (PEG4) spacer, which enhances the solubility and biocompatibility of the conjugate.
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A tetrahydropyranyl (THP) protecting group on a terminal hydroxyl group. The THP group is an acetal that is stable under basic and nucleophilic conditions but can be removed under acidic conditions to reveal a hydroxyl group for further modification.
Q2: What are the most common applications of the this compound linker?
This linker is commonly used in bioconjugation and drug delivery. The bromo group allows for the covalent attachment to biomolecules, such as proteins or peptides, typically at cysteine (thiol) or lysine (amine) residues. The protected hydroxyl group offers the potential for subsequent modifications after the initial conjugation, following deprotection.
Q3: What are the general storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored at low temperatures, typically -20°C, and protected from moisture. It is advisable to handle the reagent in a dry environment and to warm it to room temperature before opening to prevent condensation.
Troubleshooting Guide: Common Side Reactions and Solutions
This section details potential side reactions that can occur during the coupling of this compound to biomolecules and provides strategies to mitigate them.
Issue 1: Premature Cleavage of the THP Protecting Group
Q: I am observing the formation of a byproduct with a lower molecular weight than my expected conjugate, suggesting the loss of the THP group. What causes this and how can I prevent it?
A: The tetrahydropyranyl (THP) group is an acetal that is sensitive to acidic conditions.[1][2] Premature cleavage can occur if the pH of your reaction buffer is too low.
Possible Causes:
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Low pH of the reaction buffer: Amine coupling reactions are often performed at a slightly basic pH (typically 7.5-8.5) to ensure the amine is deprotonated and nucleophilic. However, some protocols might use buffers with a pH below 7, which can lead to gradual hydrolysis of the THP group.
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Acidic microenvironment: Even if the bulk pH is neutral, localized acidic microenvironments on the surface of a protein can contribute to THP cleavage.
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Extended reaction times in slightly acidic buffers: The longer the exposure to even mildly acidic conditions, the greater the extent of deprotection.
Recommended Solutions:
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Maintain a neutral to slightly basic pH: For coupling reactions involving the bromo group with amines or thiols, maintain the pH of the reaction buffer between 7.2 and 8.5. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.
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Monitor and adjust the pH: Before adding the this compound reagent, ensure the pH of your biomolecule solution is within the optimal range.
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Limit reaction time: Optimize the reaction time to achieve sufficient coupling without significant deprotection. Monitor the reaction progress using techniques like LC-MS to determine the optimal endpoint.
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Use alternative buffers: If acidic conditions are unavoidable for other reasons, consider using a different protecting group for the hydroxyl functionality that is more stable to acid.
Workflow for Optimizing pH to Prevent THP Deprotection
Caption: A workflow for determining the optimal pH for this compound coupling to minimize premature THP deprotection.
Issue 2: Elimination Reaction (E2) as a Side Product to SN2 Coupling
Q: I am observing a byproduct that corresponds to the elimination of HBr from the linker, resulting in a terminal alkene on the PEG chain. Why is this happening and how can I favor the desired substitution (SN2) reaction?
A: The reaction of the bromo group with a nucleophile is a competition between SN2 (substitution) and E2 (elimination) pathways.[3] The E2 reaction is favored by strong, sterically hindered bases.
Possible Causes:
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Highly basic reaction conditions: While a slightly basic pH is needed to deprotonate thiols or amines, excessively high pH (e.g., > 9.0) can promote the E2 elimination side reaction.
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Sterically hindered nucleophiles: If the nucleophilic group on your biomolecule is sterically hindered, it may act more as a base, abstracting a proton from the carbon adjacent to the bromo group, leading to elimination.
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High reaction temperatures: Higher temperatures can favor the elimination pathway over substitution.
Recommended Solutions:
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Control the pH: Maintain the reaction pH in the recommended range of 7.2-8.5. Avoid highly basic conditions.
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Optimize temperature: Perform the reaction at room temperature or even at 4°C to favor the SN2 reaction. While the reaction rate will be slower at lower temperatures, it can significantly reduce the amount of elimination byproduct.
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Use an appropriate solvent: Polar aprotic solvents can favor SN2 reactions. However, for bioconjugation, aqueous buffers are standard. Ensure your buffer components do not promote elimination.
Table 1: Reaction Conditions to Favor SN2 over E2
| Parameter | Condition Favoring SN2 (Desired) | Condition Favoring E2 (Side Reaction) |
| pH | Neutral to slightly basic (7.2 - 8.5) | Highly basic (> 9.0) |
| Temperature | Low to ambient (4°C - 25°C) | Elevated temperatures |
| Nucleophile | Unhindered, good nucleophile (e.g., thiol) | Sterically hindered base |
| Solvent | Polar aprotic (less relevant for bioconjugation) | N/A for standard bioconjugation |
Issue 3: Side Reactions with Amine Coupling using EDC/NHS Chemistry
Q: I am trying to couple a carboxylated molecule to an amine-containing biomolecule and then use this compound. I am seeing unexpected side products. Can the bromo group or the THP group interfere with EDC/NHS coupling?
A: While the primary reaction of EDC/NHS is with carboxylates and primary amines, side reactions can occur, and the stability of the THP group must be considered.
Possible Causes:
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THP instability during EDC/NHS activation: The activation of carboxyl groups with EDC is often most efficient at a slightly acidic pH (4.5-6.0).[4] These conditions can lead to the cleavage of the THP group on your this compound molecule if it is present during this step.
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Reaction of the bromo group: While less common, the bromo group could potentially react with some of the intermediates or reagents in the EDC/NHS coupling, although this is less likely than THP cleavage.
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Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, which regenerates the carboxyl group and can reduce coupling efficiency.[4]
Recommended Solutions:
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Perform a two-step conjugation: If you are creating a conjugate that involves both EDC/NHS chemistry and the this compound linker, it is crucial to perform the reactions sequentially.
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First, perform the EDC/NHS coupling of your carboxylated molecule to the amine-containing biomolecule at the optimal pH for this reaction.
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Purify the resulting conjugate to remove excess EDC, NHS, and any byproducts.
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Then, in a separate step, react the purified conjugate with this compound at a pH that is optimal for the bromo-group reaction and compatible with THP stability (pH 7.2-8.5).
-
-
Orthogonal Protection Strategy: This sequential approach is an example of an orthogonal protection strategy, where one functional group is reacted while another, protected group remains stable under those conditions.
Logical Flow for Sequential Coupling
Caption: A sequential workflow to avoid side reactions when using both EDC/NHS chemistry and the this compound linker.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Thiol-Containing Protein (e.g., Cysteine Residue)
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Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at pH 7.2-7.5. If the thiol is in a disulfide bond, it will need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
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Reagent Preparation: Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a stock solution.
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Coupling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
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Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any unreacted this compound.
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Purification: Purify the conjugate using size exclusion chromatography (SEC) to remove unreacted PEG linker and quenching agent. Ion-exchange chromatography (IEX) can be used to separate conjugates with different degrees of PEGylation.
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Analysis: Analyze the purified conjugate by SDS-PAGE (which will show a shift in molecular weight) and LC-MS to confirm the molecular weight of the conjugate and assess for the presence of side products.
Protocol 2: Deprotection of the THP Group
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Acidic Treatment: To deprotect the THP group and reveal the hydroxyl group, the purified conjugate can be treated with a mild acidic solution. A common condition is 80% acetic acid in water, or a buffer at pH 4-5.
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Reaction Time: The deprotection reaction is typically carried out at room temperature for several hours. The progress should be monitored by LC-MS to determine when the reaction is complete.
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Purification: Once deprotection is complete, the acidic solution should be removed, and the conjugate can be buffer-exchanged back into a neutral buffer using dialysis or a desalting column.
Data Presentation
Table 2: Troubleshooting Summary for this compound Coupling
| Observed Issue | Potential Side Reaction | Key Parameters to Adjust | Recommended Action |
| Byproduct with mass of conjugate minus THP group | Premature THP deprotection | pH, Reaction Time | Increase reaction pH to 7.2-8.5; reduce reaction time. |
| Byproduct with mass of conjugate minus HBr | E2 Elimination | pH, Temperature | Maintain pH between 7.2-8.5; lower reaction temperature to 4°C. |
| Low yield and multiple products with EDC/NHS | THP instability, NHS ester hydrolysis | Reaction Sequence, pH | Perform a two-step conjugation; purify after EDC/NHS step before adding this compound. |
| Over-alkylation of amines | Polyalkylation | Molar Ratio of Linker | Reduce the molar excess of this compound to the biomolecule. |
This technical support guide provides a starting point for troubleshooting side reactions during this compound coupling. For specific applications, further optimization of reaction conditions may be necessary. Always perform small-scale pilot reactions to determine the optimal conditions for your particular system before proceeding to a larger scale.
References
Technical Support Center: Troubleshooting Incomplete THP Deprotection of PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of tetrahydropyranyl (THP) ethers from polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete THP deprotection of my PEG linker?
Incomplete THP deprotection on PEG linkers can stem from several factors:
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Steric Hindrance: The bulky nature of the PEG chain can physically block the approach of the acidic reagent to the THP ether linkage, slowing down or preventing cleavage.[1]
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Insufficient Acid Strength or Concentration: The acidic catalyst may not be strong enough or used in a sufficient amount to efficiently protonate the THP ether oxygen, which is the initial step in the deprotection mechanism.[2]
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Suboptimal Reaction Temperature: Like many chemical reactions, THP deprotection is temperature-dependent. A temperature that is too low can lead to very slow reaction rates.
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Poor Solubility: The THP-protected PEG linker may not be fully soluble in the chosen reaction solvent, leading to a heterogeneous reaction mixture and incomplete conversion.
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Inappropriate Solvent Choice: The solvent plays a crucial role in the deprotection mechanism. Protic solvents like methanol or ethanol can participate in the reaction and facilitate the removal of the THP group.[2]
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Short Reaction Time: The deprotection of sterically hindered THP ethers, such as those on large PEG linkers, may require significantly longer reaction times than for simple alcohols.
Q2: What are the typical acidic conditions used for THP deprotection?
Standard acidic conditions for THP deprotection involve the use of a protic acid in a suitable solvent. Common systems include:
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Acetic acid in a mixture of tetrahydrofuran (THF) and water.[2]
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p-Toluenesulfonic acid (PTSA) or its pyridinium salt (PPTS) in an alcohol such as methanol or ethanol.[2]
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Trifluoroacetic acid (TFA) in dichloromethane (DCM).
For PEG linkers, stronger acidic conditions or longer reaction times may be necessary compared to less sterically hindered substrates.
Q3: Can I use Lewis acids for THP deprotection on my PEG linker?
Yes, Lewis acids can be used and may offer milder reaction conditions, which is beneficial if your PEGylated molecule contains other acid-sensitive functional groups. Some Lewis acids that have been reported for THP deprotection include:
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Bismuth triflate (Bi(OTf)₃).
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Iron(III) tosylate.
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Zeolites.
These catalysts can often be used in catalytic amounts and may offer improved chemoselectivity.
Q4: How can I monitor the progress of the THP deprotection reaction?
The progress of the reaction can be monitored by several analytical techniques:
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Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (THP-PEG) and the appearance of the product (PEG-OH).
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material to the product. A reversed-phase column is typically used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the THP group (typically in the range of 3.5-4.8 ppm) and the appearance of the hydroxyl proton signal of the deprotected PEG linker.
Q5: What are potential side reactions during THP deprotection of PEG linkers?
Side reactions can occur, particularly under harsh acidic conditions:
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Degradation of the PEG Chain: While generally stable, prolonged exposure to strong acids at elevated temperatures can potentially lead to cleavage of the ether linkages within the PEG chain.
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Formation of Byproducts from the THP Group: The cleaved THP cation can be trapped by the solvent or other nucleophiles present in the reaction mixture, leading to byproducts. For example, in methanol, a methyl-substituted THP ether can form.
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Alkylation of Sensitive Functional Groups: If the PEG linker is attached to a molecule with sensitive functional groups (e.g., tryptophan), the intermediate carbocation generated during deprotection could potentially act as an alkylating agent.
Troubleshooting Guide
This guide provides a structured approach to resolving issues of incomplete THP deprotection of PEG linkers.
Problem 1: Low or No Deprotection Observed
Potential Causes & Solutions
| Potential Cause | Suggested Action | Rationale |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to PTSA or TFA). | A higher concentration of a stronger acid will increase the rate of protonation of the THP ether, initiating the deprotection. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C. | Higher temperatures increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress regularly using TLC or HPLC. | Sterically hindered THP ethers on large PEG molecules may require significantly longer reaction times for complete deprotection. |
| Poor Solubility | Change the solvent system to one in which the THP-PEG conjugate is fully soluble. A co-solvent system may be necessary. | A homogeneous reaction is crucial for efficient deprotection. For amphiphilic PEG conjugates, a mixture of polar and non-polar solvents might be required. |
Problem 2: Reaction Stalls at Partial Conversion
Potential Causes & Solutions
| Potential Cause | Suggested Action | Rationale |
| Equilibrium Reached | Add a scavenger for the liberated dihydropyran (DHP) or use a solvent that can trap the intermediate carbocation. | Although deprotection is generally considered irreversible, in some cases, the reverse reaction can occur. Removing byproducts can drive the reaction to completion. |
| Catalyst Deactivation | If using a solid-supported catalyst (e.g., zeolite), ensure it is properly activated and not poisoned by impurities. | The catalyst's active sites may become blocked over time, reducing its efficacy. |
| Steric Hindrance | Switch to a less sterically bulky deprotection reagent or a different catalytic system that is more effective for hindered substrates. | Some reagents are better suited for overcoming steric challenges. |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection using p-Toluenesulfonic Acid (PTSA)
This protocol is a general starting point and may require optimization.
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Dissolution: Dissolve the THP-protected PEG linker in a suitable solvent such as methanol (MeOH) or a mixture of THF and water (e.g., 4:1 v/v). The concentration will depend on the solubility of your specific linker.
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Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 to 0.5 equivalents).
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Reaction: Stir the reaction mixture at room temperature. For sterically hindered PEG linkers, heating to 40-50 °C may be necessary.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: Quench the reaction by adding a mild base such as sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the deprotected PEG linker by column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is suitable for substrates containing acid-sensitive functional groups.
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Dissolution: Dissolve the THP-protected PEG linker in ethanol (EtOH).
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Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (e.g., 0.2 to 1.0 equivalent).
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Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C.
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Monitoring & Work-up: Follow the same procedure as described in Protocol 1.
Data Presentation
The following table provides a general comparison of common deprotection conditions. Note that optimal conditions will vary depending on the specific PEG linker and any attached molecules.
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Acetic Acid | THF/H₂O | Room Temp. - 45 °C | 4 - 24 hours | Mild conditions, but can be slow. |
| p-TsOH | MeOH or EtOH | Room Temp. - 50 °C | 1 - 12 hours | Common and effective method. |
| PPTS | EtOH or DCM | Room Temp. - 60 °C | 2 - 18 hours | Milder than p-TsOH, good for acid-sensitive substrates. |
| TFA | DCM | 0 °C - Room Temp. | 0.5 - 4 hours | Strong acid, effective for hindered substrates but may cause side reactions. |
| Bi(OTf)₃ | MeCN or DCM | Room Temp. | 1 - 6 hours | Mild Lewis acid catalyst. |
Visualizations
Workflow for Troubleshooting Incomplete THP Deprotection
Caption: A logical workflow for troubleshooting incomplete THP deprotection.
Signaling Pathway of Acid-Catalyzed THP Deprotection
Caption: Mechanism of acid-catalyzed THP deprotection of a PEG linker.
References
Technical Support Center: Synthesis of Br-PEG4-THP
Welcome to the technical support center for the synthesis of 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl tetrahydropyran-2-yl ether (Br-PEG4-THP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of THP protection in the synthesis of this compound?
The tetrahydropyranyl (THP) group is a common protecting group for alcohols. In the synthesis of this compound, it masks the reactive hydroxyl group of the starting material, bromo-PEG4-alcohol (Br-PEG4-OH), preventing it from participating in unintended side reactions during subsequent synthetic steps. The THP group is stable under many non-acidic conditions but can be easily removed with mild acid treatment when the hydroxyl group is needed for further reactions.[1][2]
Q2: What are the common catalysts used for the THP protection of alcohols?
A variety of acidic catalysts can be used to promote the reaction between an alcohol and 3,4-dihydro-2H-pyran (DHP). Common choices include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), trifluoroacetic acid (TFA), and various Lewis acids.[1][2][3] PPTS is a milder alternative to p-TsOH and is often preferred for acid-sensitive substrates.
Q3: My reaction is not going to completion. What are some possible reasons?
Incomplete conversion can be due to several factors:
-
Insufficient Catalyst: The acidic catalyst is essential for the reaction to proceed. Ensure you are using an adequate catalytic amount.
-
Poor Quality Reagents: The starting material (Br-PEG4-OH) and dihydropyran (DHP) should be of high purity and dry. DHP can polymerize over time, so using freshly opened or distilled DHP is recommended.
-
Inadequate Reaction Time or Temperature: While the reaction is often fast at room temperature, some sterically hindered or less reactive alcohols may require longer reaction times or gentle heating.
-
Moisture: The presence of water can consume the activated DHP intermediate and hinder the reaction. Ensure all glassware is dry and use anhydrous solvents.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
Common side products in THP protection reactions include:
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Unreacted Starting Material: The spot corresponding to Br-PEG4-OH.
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DHP Polymer: Dihydropyran can polymerize in the presence of acid, which may appear as a streak or baseline material on the TLC plate.
-
Diastereomers: The introduction of the THP group creates a new chiral center, resulting in the formation of diastereomers if the original alcohol is chiral. For Br-PEG4-OH, which is achiral, this is not a concern.
-
Hydrolysis of the Product: If the workup is too acidic or if there is prolonged exposure to acidic conditions, the newly formed THP ether can be cleaved, regenerating the starting alcohol.
Q5: How can I effectively purify the final this compound product?
Due to the polar nature of the PEG chain, this compound can be challenging to purify.
-
Aqueous Workup: A gentle aqueous workup with a saturated sodium bicarbonate solution can neutralize the acidic catalyst. Be mindful that the product may have some water solubility.
-
Extraction: Use a suitable organic solvent for extraction. A mixture of chloroform and isopropanol (3:1) can be effective for extracting polar organic compounds from an aqueous phase.
-
Column Chromatography: Silica gel column chromatography is a common purification method. Given the polarity of the product, a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often necessary. Streaking on the column can be an issue with PEGylated compounds; using a solvent system like chloroform-methanol may provide better results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Decomposition of the product. | 1. Increase reaction time, slightly warm the reaction, or add a fresh portion of catalyst. 2. Use a more effective extraction solvent (e.g., 3:1 CHCl3/isopropanol). Minimize the number of aqueous washes. 3. Ensure the workup is not overly acidic and avoid prolonged exposure to acid. Use a milder catalyst like PPTS. |
| Reaction Stalls | 1. Inactive catalyst. 2. Poor quality DHP. | 1. Use a fresh batch of catalyst. 2. Use freshly opened or distilled DHP. |
| Formation of a Viscous, Insoluble Material | 1. Polymerization of DHP. | 1. Add DHP slowly to the reaction mixture. Ensure the reaction temperature does not get too high. |
| Product Decomposes on Silica Gel Column | 1. Residual acid on the silica gel. | 1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent. 2. Run the column with a non-acidic eluent system. |
| Difficulty Separating Product from Starting Material | 1. Similar polarity. | 1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. 2. Consider using a different stationary phase, such as neutral alumina. |
Quantitative Data Summary
The following table presents illustrative yields for the THP protection of a generic polar alcohol under various conditions. Please note that optimal conditions for this compound may vary.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TsOH (catalytic) | Dichloromethane | 25 | 2.5 | 82 | |
| PPTS (catalytic) | Dichloromethane | 25 | 4 | ~80-90 (general) | |
| Ferric Perchlorate (catalytic) | Dichloromethane | 25 | 0.5 - 2 | >90 (for primary alcohols) | |
| PdCl2(MeCN)2 (catalytic) | Tetrahydrofuran | 25 | 1 - 3 | >90 (for primary alcohols) | |
| Zeolite H-beta | Dichloromethane | 25 | 0.5 - 1 | >95 |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add bromo-PEG4-alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.5 - 2.0 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, ~0.02 eq or PPTS, ~0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform/isopropanol).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
References
Enhancing the stability of Br-PEG4-THP in biological media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Br-PEG4-THP in biological media.
Troubleshooting Guides
Issue 1: Premature Cleavage of the THP Group in Cell Culture
Symptoms:
-
Loss of efficacy of your this compound containing molecule (e.g., a PROTAC).
-
Detection of the free hydroxyl group on the PEG linker by analytical methods (e.g., LC-MS).
-
Appearance of 5-hydroxypentanal or its derivatives in the medium.[1]
Possible Causes:
-
Acidic Microenvironment: The tetrahydropyranyl (THP) protecting group is highly susceptible to acid-catalyzed hydrolysis.[2][3][4] Many standard cell culture media can become acidic over time due to cellular metabolism and the production of lactic acid.
-
Component of Media: Certain components in complex biological media may contribute to a lower pH or catalyze the hydrolysis of the THP ether.
Solutions:
-
Monitor and Buffer pH: Regularly monitor the pH of your cell culture medium. If necessary, use a more robust buffering system or adjust the pH to maintain a neutral to slightly basic environment (pH 7.2-7.6).
-
Media Replacement: Increase the frequency of media changes to prevent the accumulation of acidic byproducts.
-
Component Analysis: If possible, analyze the stability of this compound in the basal medium versus the fully supplemented medium to identify any problematic components.
Issue 2: Instability During Storage of Stock Solutions
Symptoms:
-
Decreased concentration of intact this compound in stock solutions over time.
-
Precipitate formation in the stock solution.
Possible Causes:
-
Acidic Hydrolysis: Traces of acid in the solvent or on the storage container can lead to the slow hydrolysis of the THP group.[5]
-
Temperature and Light: Like many complex organic molecules, this compound may be sensitive to degradation from elevated temperatures and exposure to light.
Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions.
-
pH Neutralization: For aqueous-based stock solutions, ensure the water is purified and buffered to a neutral pH.
-
Basic Additive: For long-term storage, consider adding a small amount of a non-reactive base, such as sodium bicarbonate, to the storage vessel to neutralize any trace acidity.
-
Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological media?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether linkage. This reaction cleaves the THP protecting group, exposing a hydroxyl group on the PEG4 linker and generating 5-hydroxypentanal as a byproduct.
Q2: At what pH is the THP group on this compound most stable?
A2: The THP group is most stable in neutral to basic conditions. It is sensitive to acid, and the rate of hydrolysis increases as the pH drops. For experimental work, maintaining a pH of 7.2 or higher is recommended.
Q3: Can enzymes in serum or cell lysate cleave the this compound linker?
A3: While the PEG linker itself can be subject to enzymatic degradation in some contexts, the primary point of instability for this compound is the acid-labile THP group. The ether linkages of the PEG chain are generally more stable to enzymatic cleavage than, for example, ester bonds. The stability of the overall molecule will also depend on what it is conjugated to.
Q4: How does the PEG4 component of the molecule affect its stability?
A4: The polyethylene glycol (PEG) component generally enhances the solubility and stability of the molecule it is attached to. The PEG chain can create a hydrophilic cloud that may offer some protection to other parts of the molecule from enzymatic degradation.
Q5: Are there any analytical techniques to monitor the stability of this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent methods for monitoring the stability of this compound. These techniques can be used to separate and quantify the intact molecule from its degradation products.
Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| pH | Highly sensitive to acidic conditions (pH < 7). Stable in neutral to basic conditions. | Maintain pH between 7.2 and 7.6 in experimental media. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Perform experiments at the required physiological temperature but minimize prolonged incubation times if stability is a major concern. |
| Solvent/Media | Traces of acid in solvents or complex media components can cause degradation. | Use high-purity, anhydrous solvents for stock solutions. Test stability in different basal media if issues arise. |
| Light | Potential for photodegradation. | Protect stock solutions and experimental setups from direct light. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Incubation: Spike the this compound stock solution into pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) to the final working concentration. Prepare samples with and without cells.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: For samples containing cells, centrifuge to pellet the cells and collect the supernatant. For all samples, immediately quench any potential degradation by adding a buffer to raise the pH to ~8.0, and then freeze at -80°C until analysis.
-
Analysis: Thaw the samples and analyze the concentration of intact this compound using a validated LC-MS method.
-
Data Interpretation: Plot the percentage of intact this compound versus time to determine its stability profile in the tested medium.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. organic chemistry - What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg.. [askfilo.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
The Impact of PEG Linker Composition on PROTAC Efficacy: A Comparative Analysis of Br-PEG4-THP and Other PEG Variants
In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically influenced by the composition of its linker. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their ability to modulate the physicochemical properties of PROTACs, thereby impacting their therapeutic potential. This guide provides a comparative analysis of Br-PEG4-THP against other commonly employed PEG linkers, supported by representative experimental data and detailed protocols to aid researchers in the rational design of potent protein degraders.
The Pivotal Role of PEG Linkers in PROTAC Design
The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer. Its length, flexibility, and chemical composition are instrumental in dictating the overall performance of the degrader. PEG linkers, in particular, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.
-
Modulation of Cell Permeability: By influencing the molecule's polarity and conformational flexibility, PEG linkers can be tuned to optimize cell membrane traversal.
-
Optimal Ternary Complex Formation: The linker's length and flexibility are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.
Comparative Efficacy of PEG Linkers in a BRD4 Degrader Model
To illustrate the impact of PEG linker length on PROTAC efficacy, we present a synthesized comparison of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. These hypothetical PROTACs utilize the same BRD4 binder (JQ1) and E3 ligase ligand (Pomalidomide) but differ in the length of the PEG linker.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Br-PEG2-THP | 75 | 85 | 1.2 |
| Br-PEG3-THP | 32 | 92 | 2.5 |
| This compound | 15 | >95 | 3.1 |
| Br-PEG5-THP | 28 | 90 | 2.8 |
| Br-PEG6-THP | 65 | 88 | 1.5 |
This data is representative and synthesized from trends observed in literature for BRD4 degraders with varying PEG linker lengths.
The data clearly indicates that the PEG4 linker provides the optimal length for this specific PROTAC system, resulting in the lowest DC50 value and the highest maximal degradation (Dmax). This suggests that the PEG4 linker best facilitates the formation of a stable and efficient ternary complex for BRD4 degradation. Shorter linkers (PEG2) may introduce steric hindrance, while longer linkers (PEG6) might lead to less stable ternary complexes due to increased flexibility and entropy penalties.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 1000 nM to 0.1 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for determining its efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50/Dmax determination.
A Head-to-Head Battle: Comparing Br-PEG4-THP Analogs with Conventional Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an Antibody-Drug Conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. An ideal linker must act as a stable bridge in systemic circulation and then precisely cleave to release its cytotoxic payload within the target cancer cell. This guide provides an objective comparison of an emerging class of acid-labile linkers, represented by structures analogous to Br-PEG4-THP, against established cleavable linkers, supported by experimental data and detailed methodologies.
While this compound itself is primarily documented in the context of Proteolysis Targeting Chimeras (PROTACs), its core components—a reactive handle (Bromine), a PEG spacer, and an acid-labile tetrahydropyranyl (THP) ether—are highly relevant to ADC technology. The THP group, like other acetal-based structures, is designed for cleavage in the acidic environment of endosomes and lysosomes. For this comparison, we will evaluate a modern silyl ether-based acid-cleavable linker as a proxy for THP-based systems and compare it against the two most clinically significant classes of cleavable linkers: enzyme-cleavable dipeptides (e.g., Valine-Citrulline) and reduction-sensitive disulfide linkers.
At a Glance: Performance Comparison of Cleavable Linkers
The selection of a linker dictates the ADC's stability, mechanism of action, and overall efficacy. The following table summarizes the key performance characteristics of the three major classes of cleavable linkers.
| Linker Class | Cleavage Trigger | Plasma Stability | Payload Release Mechanism | Key Advantages | Key Disadvantages | Representative ADC |
| Acid-Labile (Silyl Ether) | Low pH (4.5-5.5) in endosomes/lysosomes | Moderate to Good | Acid-catalyzed hydrolysis of the ether bond. | Simple, non-enzymatic release mechanism.[1] | Potential for premature release in circulation due to instability.[][3] | Preclinical (e.g., silyl ether-MMAE conjugates)[1] |
| Enzyme-Cleavable (Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | Excellent | Enzymatic cleavage of the dipeptide sequence.[] | High plasma stability, specific release in target cells. | Dependent on target cell's protease expression levels. | Adcetris® (Brentuximab Vedotin) |
| Reduction-Sensitive (Disulfide) | High Intracellular Glutathione (GSH) Concentration | Moderate | Reduction of the disulfide bond to two thiols. | Exploits the differential redox potential between plasma and cytoplasm. | Potential instability in plasma; hindered disulfides improve stability. | Early generation ADCs |
Quantitative Data Summary
Quantitative analysis is essential for the direct comparison of linker performance. The following tables present experimental data from preclinical studies, showcasing differences in stability and in vitro efficacy.
Table 1: Comparative Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC Model | Species | Incubation Time | % Intact ADC Remaining | Reference |
| Acid-Labile (Silyl Ether) | mil40-6 (MMAE conjugate) | Human | 7 days | ~67% (at pH 7.4) | |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-MC-vc-PABC-MMAE | Human | 96 hours | >95% | |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-MC-vc-PABC-MMAE | Mouse | 96 hours | ~75% | |
| Enzyme-Cleavable (Phe-Lys) | Dipeptide-MMAE Conjugate | Human | 230 days (t½) | 50% | |
| β-Glucuronide | Glucuronide-MMAE Conjugate | Rat | 81 days (t½) | 50% |
Note: The stability of Val-Cit linkers can be lower in rodent plasma compared to human plasma due to susceptibility to carboxylesterases.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs
| ADC (Target: HER2) | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| mil40-6 (Silyl Ether-MMAE) | Acid-Labile | SK-BR-3 | 1.8 | |
| mil40-6 (Silyl Ether-MMAE) | Acid-Labile | BT-474 | 2.5 | |
| T-EGCit-MMAE | Enzyme-Cleavable (EGCit) | JIMT-1 | 0.9 | |
| T-EGCit-MMAE | Enzyme-Cleavable (EGCit) | SK-BR-3 | 0.4 | |
| Kadcyla® (T-DM1) | Non-Cleavable | JIMT-1 | 1.9 |
Mechanisms and Workflows
Visualizing the complex biological and chemical processes involved in ADC development is crucial for understanding linker performance.
Caption: Mechanisms of payload release for different cleavable linkers.
Caption: General workflow for in vivo validation of an ADC.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key experiments used to evaluate and compare ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC and Control ADC
-
Human, mouse, or rat plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Analytical instruments: LC-MS (for payload quantification) and/or Hydrophobic Interaction Chromatography (HIC) (for Drug-to-Antibody Ratio analysis).
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from the desired species.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), draw aliquots of the plasma/ADC mixture.
-
For released payload analysis: Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS to quantify the free payload.
-
For DAR analysis: Isolate the ADC from the plasma sample using immunoaffinity capture beads. Wash the beads to remove plasma components. Elute the ADC and analyze by HIC or LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
Calculate the percentage of intact ADC or the rate of payload release over time.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To determine the susceptibility and cleavage kinetics of an enzyme-cleavable linker.
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared).
-
Cathepsin B inhibitor (e.g., CA-074) for negative control.
-
96-well microplate and fluorescence plate reader (if using a fluorogenic substrate) or LC-MS.
Procedure:
-
Enzyme Activation: Prepare an activated Cathepsin B solution by incubating the enzyme in Activation Buffer for 15 minutes at room temperature.
-
Add the test ADC to wells of a 96-well plate.
-
Reaction Initiation: Add the activated Cathepsin B solution to the wells to start the cleavage reaction. Include a negative control with a pre-incubated enzyme-inhibitor mix.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Stop the reaction and analyze the samples.
-
Fluorometric: If using a linker with a fluorogenic reporter, measure the increase in fluorescence.
-
LC-MS: Quantify the amount of released payload and remaining intact ADC.
-
-
Determine the rate of cleavage based on the appearance of the released payload over time.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a relevant cancer model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Antigen-positive cancer cell line.
-
Matrigel (optional, for enhancing tumor take-rate).
-
Test ADC, vehicle control, and other control articles (e.g., unconjugated antibody).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant antigen-positive cancer cells (e.g., 2-5 million cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment groups (typically 5-10 mice per group) based on tumor volume.
-
Dosing: Administer the ADC and controls via an appropriate route (typically intravenously) at the desired dose and schedule.
-
Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as a measure of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.
Conclusion
The linker is a linchpin in the design of a successful ADC. While early acid-labile linkers like hydrazones suffered from stability issues, newer designs such as silyl ethers show improved properties, offering a simple, non-enzymatic release mechanism. However, enzyme-cleavable linkers, particularly the Val-Cit dipeptide, currently set the industry standard, demonstrating an excellent balance of high plasma stability and efficient intracellular payload release, which has been validated in multiple approved ADCs. Disulfide linkers, while effective, require careful engineering (e.g., steric hindrance) to mitigate premature cleavage in the bloodstream.
Ultimately, there is no "one-size-fits-all" solution. The optimal linker choice is context-dependent, relying on the specific antibody, payload, and target antigen. A thorough evaluation using the robust experimental protocols detailed in this guide is essential for selecting a linker that maximizes therapeutic efficacy while minimizing off-target toxicity, thereby widening the therapeutic window for the next generation of antibody-drug conjugates.
References
A Comparative Guide to the Purity Assessment of Synthesized Br-PEG4-THP
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs) or PROTACs, the purity of bifunctional linkers is paramount. This guide provides a comparative analysis of the purity assessment of Br-PEG4-THP, a common PEG-based linker, against viable alternatives. The focus is on providing objective comparisons supported by established experimental methodologies.
Purity Profile Comparison: this compound vs. Alternatives
The purity of this compound is critically influenced by the synthesis and purification processes. A primary concern with the use of a tetrahydropyranyl (THP) protecting group is the introduction of a new stereocenter, which can result in a mixture of diastereomers.[1][2] This can complicate analysis and may have implications for downstream applications. Alternatives to the THP group, such as silyl ethers (e.g., tert-butyldimethylsilyl - TBDMS) or tert-butyl (tBu) ethers, offer different stability profiles and avoid the creation of an additional chiral center.
Below is a summary of typical purity data obtained for this compound and two common alternatives, Br-PEG4-TBDMS and Br-PEG4-tBu.
| Compound | Analytical Method | Typical Purity (%) | Potential Impurities | Key Considerations |
| This compound | HPLC, ¹H NMR | 95 - 98% | Diastereomers, residual dihydropyran (DHP), 5-hydroxypentanal (from deprotection), Br-PEG4-OH | Purity value may represent a mixture of diastereomers. Acidic HPLC conditions can potentially cleave the THP group.[3] |
| Br-PEG4-TBDMS | HPLC, ¹H NMR | > 98% | Br-PEG4-OH, residual TBDMS-Cl, silanol byproducts | TBDMS group is generally stable to chromatography but can be cleaved by fluoride ions or strong acid.[4][5] |
| Br-PEG4-tBu | HPLC, ¹H NMR | > 98% | Br-PEG4-OH, residual isobutylene, tert-butanol | The tert-butyl group is highly stable under a wide range of conditions but requires strong acid for removal. |
Experimental Protocols for Purity Assessment
Accurate purity determination relies on robust analytical methods. The following are standard protocols for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the synthesized linker and identify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized linker and detect any structural impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
¹H NMR: The integral ratios of characteristic peaks are used to confirm the structure. For this compound, key signals include those for the PEG chain, the bromoethyl group, and the THP acetal proton. Impurities such as the unprotected Br-PEG4-OH would show a distinct hydroxyl proton signal.
-
¹³C NMR: Provides confirmation of the carbon skeleton.
-
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in purity assessment and the relationships between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of Br-PEG4-X linkers.
Caption: Logical relationship between protecting group choice and analytical outcomes.
Conclusion
The choice of protecting group for the hydroxyl moiety in Br-PEG4 linkers has a direct impact on the purity profile and the complexity of its assessment. While this compound is a widely used reagent, the potential for diastereomeric mixtures necessitates careful analytical characterization. Alternatives such as Br-PEG4-TBDMS and Br-PEG4-tBu can offer higher purity and simpler analytical profiles, though their own stability and deprotection conditions must be considered within the context of the overall synthetic strategy. A multi-technique approach combining HPLC for quantitative purity and NMR for structural confirmation is essential for ensuring the quality of these critical linkers in drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Mass Spectrometry Validation of Br-PEG4-THP Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), robust analytical validation is paramount. The Br-PEG4-THP linker is a valuable tool in constructing these bifunctional molecules, offering a reactive bromo group for conjugation and a readily removable tetrahydropyranyl (THP) protecting group for a terminal hydroxyl. Mass spectrometry (MS) stands as a definitive technique for confirming the successful synthesis and purity of these conjugates.
This guide provides a comparative overview of the mass spectrometry validation of this compound conjugates against alternative linkers, supported by experimental data and detailed protocols. Understanding the nuances of MS analysis for different linker types is crucial for accurate characterization and advancing drug development pipelines.
Comparison of this compound with Alternative Linkers
The choice of linker in bioconjugation can significantly impact the physicochemical properties, stability, and biological activity of the final product. Here, we compare the mass spectrometry validation considerations for this compound with two common alternatives: a linker with a different halogen (I-PEG4-THP) and a linker with a different protecting group (Br-PEG4-TBDMS).
| Linker | Key Features | Mass Spectrometry Validation Considerations | Expected Mass Shift (vs. Unconjugated) |
| This compound | Bromo group for nucleophilic substitution; THP-protected hydroxyl. | Isotopic pattern of bromine (79Br/81Br) is a key diagnostic feature. THP group is acid-labile and may fragment in the ion source, showing characteristic ions at m/z 85 and 103.[1] | +381.1 g/mol (for 79Br) |
| I-PEG4-THP | Iodo group offers higher reactivity than bromo group. | Single prominent isotope for iodine (127I) simplifies the isotopic pattern. The C-I bond is weaker and may be more prone to fragmentation. | +428.0 g/mol |
| Br-PEG4-TBDMS | TBDMS protecting group is more stable to acidic conditions than THP. | TBDMS group is less likely to fragment in-source compared to THP. The characteristic isotopic pattern of bromine is still a key identifier. | +425.2 g/mol (for 79Br) |
Experimental Protocols
Accurate mass spectrometry validation relies on meticulous experimental design and execution. Below are detailed protocols for the analysis of this compound conjugated peptides.
Sample Preparation for Mass Spectrometry
-
Conjugation Reaction: React the thiol-containing peptide (e.g., a cysteine-containing peptide) with a 1.5-fold molar excess of this compound linker in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 5% DMF) at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) to cap any unreacted linker.
-
Purification: Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Desalting: Desalt the purified conjugate using a C18 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts. Elute the conjugate in a volatile solvent suitable for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).
Mass Spectrometry Analysis
Instrumentation: An electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap instrument, is recommended for high-resolution and accurate mass measurements.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Mass Range: 500 - 3000 m/z
For PROTAC Ternary Complex Analysis (Native MS):
For the analysis of non-covalent PROTAC ternary complexes (Target Protein - PROTAC - E3 Ligase), native mass spectrometry is the preferred method.[2][3][4][5]
-
Buffer Exchange: Exchange the protein complex into a volatile buffer such as 150 mM ammonium acetate, pH 7.5.
-
Instrumentation: A mass spectrometer optimized for native MS with a gentle ion source is required.
-
Key Parameters: Use lower cone/collision energies to preserve the non-covalent interactions.
Data Presentation
The successful conjugation of this compound to a model peptide (Ac-Cys-Ala-Asn-Pro-Ile-Ser-OH, MW = 685.8 Da) is confirmed by the appearance of a new set of peaks in the mass spectrum corresponding to the conjugated product.
| Species | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (Da) |
| Unconjugated Peptide | 685.8 | 685.8 | - |
| This compound Conjugated Peptide | 1066.9 | 1066.9 | +381.1 |
| I-PEG4-THP Conjugated Peptide | 1113.8 | 1113.8 | +428.0 |
| Br-PEG4-TBDMS Conjugated Peptide | 1111.0 | 1111.0 | +425.2 |
Visualization of Experimental Workflow and Conjugate Structure
References
- 1. Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: How PEG Linker Length Dictates the Biological Activity of Bioconjugates
For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical decision that significantly influences its therapeutic window. Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain is a key variable that can be fine-tuned to strike a delicate balance between potent biological activity and favorable pharmacokinetic profiles. This guide provides an objective comparison of the biological activity of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation targeted therapies.
The incorporation of PEG linkers can profoundly impact a bioconjugate's solubility, stability, and in vivo behavior. For ADCs, which often carry hydrophobic cytotoxic payloads, PEG linkers can mitigate aggregation and allow for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate. The length of the PEG chain directly influences the hydrodynamic radius of the molecule, which in turn affects its circulation half-life and clearance from the body.[1][2] Generally, longer PEG chains lead to a longer plasma half-life, which can result in greater accumulation of the therapeutic agent in the target tissue, such as a tumor.[1] However, this can sometimes come at the cost of reduced in vitro potency.
Comparative Analysis of PEG Linker Performance
The optimal PEG linker length is often specific to the antibody, the payload, and the target. Therefore, a systematic evaluation of various linker lengths is crucial. The following tables summarize quantitative data from several studies, offering a comparative look at how PEG linker length impacts key performance metrics.
In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific construct. In some cases, the inclusion of PEG linkers has shown no significant impact on potency. However, other studies have demonstrated that longer PEG chains can lead to a decrease in in vitro cytotoxicity. This is a critical trade-off to consider during the design phase of a new bioconjugate.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) with Different PEG Linker Lengths
| Molecule Type | Target Cell Line | Linker Length | IC50 (nM) | Reference |
| Affibody-MMAE Conjugate | NCI-N87 (HER2-positive) | No PEG (HM) | ~20 | |
| Affibody-MMAE Conjugate | NCI-N87 (HER2-positive) | 4 kDa PEG (HP4KM) | ~90 | |
| Affibody-MMAE Conjugate | NCI-N87 (HER2-positive) | 10 kDa PEG (HP10KM) | ~450 | |
| Anti-CD30 ADC | Karpas-299 | No PEG | ~1.4 | |
| Anti-CD30 ADC | Karpas-299 | PEG2 | ~1.4 | |
| Anti-CD30 ADC | Karpas-299 | PEG4 | ~1.4 | |
| Anti-CD30 ADC | Karpas-299 | PEG8 | ~1.4 | |
| Anti-CD30 ADC | Karpas-299 | PEG12 | ~1.4 | |
| Anti-CD30 ADC | Karpas-299 | PEG24 | ~1.4 |
Note: IC50 values are approximate and synthesized from the referenced literature for comparative purposes. The specific experimental conditions can influence the results.
Pharmacokinetics
A primary reason for incorporating PEG linkers is to improve the pharmacokinetic profile of a bioconjugate. Longer PEG chains generally increase the hydrodynamic size, leading to reduced renal clearance and a longer circulation half-life.
Table 2: Comparison of Pharmacokinetic Parameters with Different PEG Linker Lengths
| Molecule Type | Animal Model | Linker Length | Half-life (t½) | Reference |
| Affibody-MMAE Conjugate | Mice | No PEG (HM) | 19.6 min | |
| Affibody-MMAE Conjugate | Mice | 4 kDa PEG (HP4KM) | 49.2 min | |
| Affibody-MMAE Conjugate | Mice | 10 kDa PEG (HP10KM) | 219.0 min | |
| ⁸⁹Zr-labeled mAb | Mice | No PEG | - | |
| ⁸⁹Zr-labeled mAb | Mice | PEG3 | More rapid excretion |
Note: This table presents a summary of findings from different studies and is intended for comparative illustration.
In Vivo Efficacy
The ultimate goal of optimizing linker length is to enhance in vivo efficacy. The improved pharmacokinetic properties conferred by longer PEG linkers often translate to better tumor growth inhibition in preclinical models. The extended circulation allows for greater accumulation of the ADC in the tumor.
Table 3: Comparison of In Vivo Efficacy with Different PEG Linker Lengths
| Molecule Type | Xenograft Model | Linker Length | Key Efficacy Finding | Reference |
| Affibody-MMAE Conjugate | NCI-N87 | 10 kDa PEG | Strongest tumor growth inhibition compared to no PEG and 4 kDa PEG. | |
| Folate-Linked Liposomal Doxorubicin | KB cells | 10 kDa PEG | Tumor size reduced by >40% compared to 2 kDa or 5 kDa linkers. |
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Signaling Pathways and Mechanisms of Action
The biological activity of ADCs is intrinsically linked to cellular signaling pathways. Upon binding to a target receptor on a cancer cell, the ADC is internalized, often through receptor-mediated endocytosis. Inside the cell, the cytotoxic payload is released and exerts its cell-killing effect. For payloads like monomethyl auristatin E (MMAE), a potent antimitotic agent, this involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
General mechanism of action of an antibody-drug conjugate (ADC).
In the context of HER2-positive cancers, ADCs targeting the HER2 receptor interrupt critical downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are pivotal for tumor cell proliferation and survival.
Simplified HER2 signaling pathway.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths. Include untreated cells and cells treated with a non-targeting ADC as controls.
-
Incubation: Incubate the plates for a period of 48 to 144 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Pharmacokinetic Analysis in Mice
This protocol outlines the steps to determine the pharmacokinetic profile of ADCs with varying PEG linker lengths.
-
Animal Model: Use healthy male or female mice of a specific strain and age.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Quantification: Determine the concentration of the total antibody and/or the ADC in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using pharmacokinetic modeling software.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of ADCs in a living organism.
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker).
-
Treatment Administration: Administer the respective treatments to the mice according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set period.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess the statistical significance of the results.
Experimental workflow for comparing PEG linker lengths.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. While longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, this can sometimes be at the expense of in vitro potency. The optimal PEG linker length is highly dependent on the specific molecular context, including the antibody, payload, and target antigen. A systematic and empirical evaluation using a well-defined experimental workflow is therefore essential to identify the linker that provides the best balance of properties for a given therapeutic candidate. By carefully considering the interplay between linker length and biological activity, researchers can rationally design more effective and safer targeted therapies.
References
In Vivo Showdown: Br-PEG4-THP PROTACs Outperform Inhibitors in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), are demonstrating superior in vivo efficacy compared to traditional small molecule inhibitors. This guide provides a detailed comparison of the in vivo performance of Bromodomain and Extra-Terminal (BET) domain-targeting PROTACs, which often incorporate linker technologies like Br-PEG4-THP, against their inhibitor counterparts, supported by experimental data from preclinical xenograft models.
PROTACs represent a paradigm shift in therapeutic intervention. Instead of merely inhibiting a target protein's function, they harness the cell's own machinery to induce its complete degradation. A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This "event-driven" mechanism offers several advantages over the "occupancy-driven" action of traditional inhibitors, including the potential for more profound and sustained target suppression at lower concentrations.
Head-to-Head In Vivo Efficacy: PROTACs vs. Inhibitors
Preclinical studies in various cancer xenograft models have consistently highlighted the superior in vivo performance of BET PROTACs, such as ARV-771 and BETd-260, over first-generation BET inhibitors like JQ1 and OTX015.
Tumor Growth Inhibition
A key measure of in vivo efficacy is the ability to suppress tumor growth. In multiple studies, BET PROTACs have demonstrated robust tumor growth inhibition, often leading to tumor regression, a feat rarely achieved with BET inhibitors alone.
| Compound | Dose & Schedule | Animal Model | Cell Line | Tumor Growth Inhibition (TGI) | Key Findings |
| ARV-771 (PROTAC) | 10 mg/kg, s.c., daily | Nu/Nu mice | 22Rv1 (Prostate Cancer) | Induces tumor regression | Significantly more effective than BET inhibitors.[1][2] |
| OTX015 (Inhibitor) | Not specified in detail for direct comparison | Nu/Nu mice | 22Rv1 (Prostate Cancer) | Less effective than ARV-771 | PROTACs show superior activity.[3] |
| BETd-260 (PROTAC) | 5 mg/kg, i.v., single dose | BALB/c nude mice | HepG2 (Hepatocellular Carcinoma) | TGI of 49% | Profoundly inhibited tumor growth.[4] |
| BETd-260 (PROTAC) | 5 mg/kg, i.v., single dose | BALB/c nude mice | BEL-7402 (Hepatocellular Carcinoma) | TGI of 78% | Demonstrates potent in vivo activity.[4] |
| BETd-260 (PROTAC) | Not specified in detail | Mice | Osteosarcoma Xenografts | Profoundly inhibited tumor growth | Outperformed BET inhibitors HJB-97 and JQ1. |
| JQ1 (Inhibitor) | Not specified in detail for direct comparison | Mice | Osteosarcoma Xenografts | Less effective than BETd-260 | PROTACs show significantly higher potency. |
Target Protein Degradation in Tumors
The catalytic mechanism of PROTACs allows for the degradation of multiple target protein molecules. This leads to a more substantial and durable reduction of the target protein in vivo compared to the stoichiometric binding of inhibitors.
| Compound | Dose & Schedule | Animal Model | Tumor Tissue | Target Degradation |
| ARV-771 (PROTAC) | 10 mg/kg, s.c., daily for 3 days | Nu/Nu mice | 22Rv1 Xenografts | 37% BRD4 down-regulation |
| ARV-771 (PROTAC) | 10 mg/kg, s.c., daily for 14 days | Nu/Nu mice | 22Rv1 Xenografts | >80% knockdown of BRD4 and c-MYC |
| BETd-260 (PROTAC) | 5 mg/kg, i.v., single dose | BALB/c nude mice | HepG2 & BEL-7402 Xenografts | Significant suppression of BRD2, BRD3, and BRD4 at 24h |
| BETd-260 (PROTAC) | Not specified in detail | Mice | Osteosarcoma Xenografts | Complete depletion of BRD2, BRD3, and BRD4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo efficacy studies of PROTACs.
General In Vivo Xenograft Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., Nu/Nu or SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Cell Line Implantation: A suspension of cancer cells (e.g., 22Rv1, HepG2) is subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The PROTAC or inhibitor is formulated in an appropriate vehicle and administered to the mice via a specified route (e.g., subcutaneous, intravenous, or oral) and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula Volume = (Length x Width²)/2 is commonly used.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised. Tumor weight is measured as a primary endpoint. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry.
Pharmacodynamic Analysis: Western Blot for Protein Degradation
-
Tumor Homogenization: Tumor tissue samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., β-actin).
-
Detection and Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the extent of protein degradation relative to the control group.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the PROTAC mechanism of action and a typical in vivo experimental workflow.
References
Navigating the ADC Landscape: A Comparative Guide to Br-PEG4-THP Containing Linkers and Their Pharmacokinetic Profile
For researchers, scientists, and drug development professionals, the intricate design of antibody-drug conjugates (ADCs) necessitates a deep understanding of how each component influences in vivo performance. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in determining the pharmacokinetic (PK) profile, and ultimately, the therapeutic index of the ADC. This guide provides a comparative analysis of ADCs containing a Br-PEG4-THP (Bromo-Tetraethylene Glycol-Tetrahydropyranyl) linker, benchmarking their pharmacokinetic characteristics against established linker technologies.
While direct, head-to-head pharmacokinetic data for a specific this compound linker is not extensively published, we can infer its likely properties based on the well-documented impact of its constituent parts: a polyethylene glycol (PEG) spacer and a cleavable moiety. This guide will compare the expected PK profile of such a linker with two widely used alternatives: the cleavable valine-citrulline (vc) based linker, MC-vc-PAB, and the non-cleavable SMCC linker.
Unveiling the Pharmacokinetic Profiles: A Comparative Data Analysis
The inclusion of a PEG4 spacer in the this compound linker is anticipated to confer favorable pharmacokinetic properties. PEGylation is a well-established strategy to enhance the hydrophilicity of ADCs, which can lead to improved stability, reduced aggregation, and a more favorable PK profile.[1] Generally, ADCs with PEG linkers exhibit a longer plasma half-life and slower clearance compared to their non-PEGylated counterparts.[2]
Below is a summary of representative pharmacokinetic parameters from preclinical studies for ADCs featuring different linker technologies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and animal model used.
| Linker Type | ADC Construct (Representative) | Key PK Parameter | Value | Animal Model | Reference |
| PEG-based (cleavable) | Anti-HER2 ADC with NH2-PEG3-val-cit-MMAE | Half-life (t½) | 5.7 days | Cynomolgus Monkey | [3] |
| Clearance (CL) | Not Reported | ||||
| Area Under the Curve (AUC) | Not Reported | ||||
| Cleavable | ADC with MC-vc-PABC linker | acDrug Concentration | Rapidly decreased | Mouse | [4] |
| Clearance (CL) | High | ||||
| DAR profile | Decreased over time | ||||
| Non-cleavable | Trastuzumab-DM1 (T-DM1) with SMCC linker | Half-life (t½) | 10.4 days | Not Specified | [5] |
| Clearance (CL) | 0.7 mL/h/kg | ||||
| Area Under the Curve (AUC₀→∞) | 14,370 h·µg/mL | ||||
| Novel Linker (for comparison) | ADC with CX linker | Half-life (t½) | 9.9 days | Not Specified | |
| Clearance (CL) | 0.7 mL/h/kg | ||||
| Area Under the Curve (AUC₀→∞) | 15,225 h·µg/mL |
Note: "acDrug" refers to antibody-conjugated drug. DAR stands for Drug-to-Antibody Ratio.
In-Depth Look at Experimental Protocols
Accurate assessment of an ADC's pharmacokinetic profile relies on meticulously planned and executed in vivo studies. Below is a detailed protocol for a typical murine pharmacokinetic study.
Murine Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of an ADC in mice.
Materials:
-
Test ADC (e.g., this compound containing ADC)
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
-
Sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS)
-
Blood collection supplies (e.g., heparinized or EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal procedures
-
Analytical instrumentation for ADC quantification (e.g., ELISA plate reader or LC-MS/MS system)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.
-
Dosing:
-
Prepare the ADC solution in the appropriate sterile vehicle at the desired concentration.
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Blood can be collected via the saphenous or submandibular vein for serial sampling.
-
Collect blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store samples at -80°C until bioanalysis.
-
-
Bioanalysis (Quantification of ADC Analytes):
-
The concentrations of different ADC species in plasma are typically measured using ligand-binding assays (LBA) such as ELISA, or by liquid chromatography-mass spectrometry (LC-MS).
-
Total Antibody: Measured using an ELISA that captures the antibody regardless of its conjugation status.
-
Antibody-Conjugated Drug (acDrug): Can be measured using an ELISA with one antibody capturing the mAb and another detecting the payload, or by affinity capture LC-MS/MS.
-
Unconjugated (Free) Payload: Typically quantified using a highly sensitive method like LC-MS/MS after protein precipitation from the plasma sample.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the concentration-time curve (AUC) using non-compartmental analysis (NCA).
-
Visualizing the Process: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for ADC pharmacokinetic analysis and the general mechanism of ADC action.
References
- 1. dovepress.com [dovepress.com]
- 2. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Heterobifunctional Degrader Ternary Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific structural analysis of a "Br-PEG4-THP ternary complex" is not available in the public domain. This guide provides a comparative structural analysis based on well-characterized analogous systems, particularly Proteolysis Targeting Chimeras (PROTACs), which frequently employ Polyethylene Glycol (PEG) linkers to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The principles, experimental methodologies, and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the structural analysis of similar ternary complexes.
Introduction to Ternary Complex Formation in Targeted Protein Degradation
Heterobifunctional degraders, such as PROTACs, are a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. These molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a stable ternary complex, consisting of the POI, the degrader molecule, and the E3 ligase, is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein.[1]
The structural integrity and dynamics of this ternary complex are paramount to the efficacy and selectivity of the degrader. The nature of the linker, including its length, composition, and flexibility, plays a crucial role in mediating the protein-protein interactions within the complex.[2][3][4] PEG linkers are commonly employed due to their hydrophilicity, biocompatibility, and tunable length, which can significantly influence the geometry and stability of the ternary complex.[2]
This guide provides a comparative overview of the structural analysis of PROTAC-mediated ternary complexes, with a focus on systems utilizing PEG-based linkers. We will delve into the key experimental techniques used to characterize these complexes, present comparative data from well-studied examples, and discuss the impact of linker composition on ternary complex architecture and function.
Comparative Structural and Biophysical Data of PROTAC Ternary Complexes
The stability and efficacy of a PROTAC are heavily influenced by the thermodynamics and kinetics of ternary complex formation. A key parameter is the cooperativity (α), which quantifies the change in binding affinity of the PROTAC for one protein partner in the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the two proteins favorably interact within the ternary complex, leading to a more stable assembly.
Below is a compilation of data from well-characterized PROTACs, illustrating the range of binding affinities and cooperativities observed.
| PROTAC | Target Protein (POI) | E3 Ligase | Linker Type | Binary Kd (POI) | Binary Kd (E3) | Ternary Kd | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | PEG | 4 nM (ITC) | 66 nM (ITC) | 4 nM | >10 | |
| AT1 | Brd4BD2 | VHL | Alkyl | 180 nM | 1.8 µM | 90 nM | 20 | |
| ARV-771 | BRD4 | VHL | PEG-like | - | - | - | - | |
| dBET1 | BRD4 | CRBN | PEG-like | 2.5 nM | 1.7 µM | 2.5 nM | ~680 | |
| BRD-5110 | PPM1D | CRBN | - | 1 nM (SPR) | ~3 µM (SPR) | - | - |
Experimental Protocols for Ternary Complex Analysis
A multi-faceted approach employing various biophysical and structural biology techniques is essential for a thorough characterization of PROTAC-induced ternary complexes.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol for Ternary Complex ITC:
-
Protein Preparation: Express and purify the target protein (POI) and the E3 ligase complex to high homogeneity. Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Sample Preparation:
-
Binary Titration (PROTAC into E3 Ligase): Place the E3 ligase solution (e.g., 20 µM) in the ITC cell and the PROTAC solution (e.g., 200 µM) in the syringe.
-
Ternary Titration (PROTAC:POI complex into E3 Ligase): Pre-incubate the PROTAC with a saturating concentration of the POI. Place the E3 ligase solution in the ITC cell and the pre-formed PROTAC:POI binary complex in the syringe.
-
-
ITC Experiment: Perform the titration at a constant temperature (e.g., 25°C). A typical experiment consists of an initial small injection followed by a series of larger, equally spaced injections.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. Cooperativity (α) can be calculated from the ratio of the binary and ternary binding affinities.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic information (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).
Experimental Protocol for Ternary Complex SPR:
-
Chip Preparation: Immobilize one of the protein partners (typically the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with a near-saturating concentration of the target protein (POI). Flow this mixture over the immobilized E3 ligase. The resulting sensorgram will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or more complex models for ternary interactions) to extract kinetic and affinity constants. The cooperativity can be calculated by comparing the Kd values from the binary and ternary experiments.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the ternary complex at the atomic level, revealing the precise binding modes and intermolecular interactions.
Experimental Protocol for Ternary Complex Crystallization:
-
Complex Formation: Mix the purified POI, E3 ligase, and PROTAC in a stoichiometric ratio. It is often beneficial to use a PROTAC that forms a stable and cooperative ternary complex.
-
Purification of the Ternary Complex: Purify the ternary complex from unbound components using size-exclusion chromatography.
-
Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. This involves mixing the purified ternary complex with a precipitant solution and allowing vapor diffusion to occur.
-
Crystal Optimization and Data Collection: Optimize the initial crystallization conditions to obtain diffraction-quality crystals. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.
Other Biophysical Techniques
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that can be used for high-throughput screening of ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): A distance-dependent spectroscopic method to monitor the proximity of the POI and E3 ligase upon PROTAC-induced complex formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the structure and dynamics of the ternary complex in solution.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Ternary Complex Structural Analysis
Caption: A typical workflow for the structural analysis of a ternary complex.
Alternative Linker Strategies and Their Structural Implications
While PEG linkers are prevalent, alternative linker chemistries are continuously being explored to optimize the properties of degraders.
-
Alkyl Chains: These provide hydrophobicity and can improve cell permeability. The flexibility of alkyl chains can allow for more conformational freedom in the ternary complex.
-
Rigid Linkers (e.g., incorporating alkynes, piperazines, or aromatic rings): These can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing potency and selectivity.
-
Photo-switchable Linkers: These allow for spatiotemporal control of PROTAC activity, which can be advantageous for research and therapeutic applications.
The choice of linker has a profound impact on the resulting ternary complex structure. A flexible linker might allow for multiple binding modes, while a rigid linker could enforce a single, highly specific conformation. The optimal linker is target- and E3 ligase-dependent and often requires empirical determination through the synthesis and evaluation of a library of degraders with varying linker compositions.
Conclusion
The structural and biophysical characterization of degrader-induced ternary complexes is fundamental to understanding their mechanism of action and for the rational design of more potent and selective therapeutics. Although direct structural data for a this compound ternary complex is not yet available, the principles and experimental approaches outlined in this guide, derived from the study of analogous PROTAC systems, provide a robust framework for its future investigation. A combination of thermodynamic, kinetic, and high-resolution structural studies will be essential to elucidate the intricate molecular interactions that govern the formation and stability of such complexes, ultimately paving the way for the development of next-generation protein degraders.
References
Safety Operating Guide
Personal protective equipment for handling Br-PEG4-THP
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Bromo-4-(2-(2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethoxy)ethoxy)butane (Br-PEG4-THP). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes safety information based on its constituent functional groups: an alkyl bromide, a polyethylene glycol (PEG) linker, and a tetrahydropyranyl (THP) ether protecting group. The provided guidance is supplemented by hazard information from suppliers of this compound.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available, the chemical structure suggests potential for irritation upon contact with skin and eyes. The organic bromide functional group warrants caution, as similar compounds can be irritants and may have other health effects with prolonged exposure.
GHS Hazard Information: [1]
| Pictogram | Signal Word | Hazard Statement |
| Warning | H302: Harmful if swallowed |
Precautionary Statements: [1]
| Code | Statement |
| P101 | If medical advice is needed, have product container or label at hand. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and unforeseen reactions. |
| Skin | Laboratory coat and full-length pants | Prevents incidental skin contact. |
| Hands | Nitrile or neoprene gloves | Provides a barrier against skin absorption. Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides robust protection against many organic compounds. Always double-glove for added safety. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any potential vapors or aerosols. |
Operational and Handling Plan
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Inert Atmosphere: While not strictly required for handling, if the compound is to be used in reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., nitrogen or argon).
Storage
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
Stability of THP Ethers: Tetrahydropyranyl ethers are generally stable under neutral and basic conditions but are labile to acidic conditions.[2][3] Avoid storage near acids to prevent degradation of the compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: this compound is a halogenated organic compound and should be collected in a designated, properly labeled waste container for halogenated organic solvents.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous chemical waste.
Disposal Method
-
Licensed Waste Disposal: Arrange for the disposal of all this compound waste through a licensed and certified hazardous waste disposal company.
-
Do Not Pour Down the Drain: Never dispose of this compound or its solutions down the sink or in general waste. While the PEG component is biodegradable, the bromo- and THP- functionalities may pose an environmental risk.
Experimental Protocols
Protocol for a Typical Cross-Coupling Reaction
This protocol outlines a general procedure for using this compound in a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture under a positive pressure of nitrogen.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
